N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c16-15(17,18)12-5-3-11(4-6-12)14(21)20-9-10-1-7-13(19)8-2-10/h1-8H,9,19H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFSAOWKAFZJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deconvolution of a Novel Therapeutic Candidate: A Proposed Mechanism of Action Investigation for N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
An In-depth Technical Guide
Executive Summary
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide is a novel chemical entity with a structure suggesting significant therapeutic potential. Lacking published biological data, this guide proposes a comprehensive, multi-phase research program to elucidate its mechanism of action (MOA). Our strategy is rooted in a structure-activity relationship (SAR) analysis of its core chemical moieties: the aminophenyl benzamide scaffold, frequently associated with epigenetic modulation, and the 4-(trifluoromethyl)phenyl group, a common feature in potent enzyme inhibitors. We hypothesize three primary potential mechanisms: inhibition of Histone Deacetylases (HDACs), disruption of the Hedgehog (Hh) signaling pathway, or inhibition of DNA Methyltransferases (DNMTs). This document provides a logical, tiered experimental workflow, complete with detailed protocols, designed to systematically test these hypotheses. The program begins with chemical synthesis and broad phenotypic screening, proceeds to specific in-vitro target engagement and validation, and culminates in the analysis of downstream cellular pathways. This in-depth guide serves as a practical roadmap for researchers, scientists, and drug development professionals to efficiently and rigorously define the biological activity of this promising compound.
Introduction and Rationale for Investigation
The rational design of new chemical entities for therapeutic use requires a deep understanding of the pharmacological activities conferred by specific structural motifs. The compound N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide presents a compelling case for investigation due to the convergence of two moieties with established bioactivity.
1.1. Chemical Structure Analysis
The molecule can be deconstructed into two key components:
-
Aminophenyl Benzamide Core: This scaffold is a known pharmacophore in oncology and other therapeutic areas. Specifically, derivatives of aminophenyl benzamides have been successfully developed as potent inhibitors of Histone Deacetylases (HDACs), which are crucial epigenetic regulators often dysregulated in cancer.[1][2] The presence of this core provides a strong rationale to investigate potential epigenetic modifying activity.
-
4-(Trifluoromethyl)benzamide Moiety: The trifluoromethyl (CF3) group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and metabolic stability have made it a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs.[3][4] Specifically, benzamide derivatives containing a trifluoromethyl group have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical developmental pathway implicated in various cancers.[5]
This structural composition forms the basis of our primary hypotheses and guides the proposed experimental strategy.
Hypothesized Mechanisms of Action & Deconvolution Strategy
Based on the structural analysis, we propose a tiered investigative approach to test the most probable mechanisms of action. The strategy is designed to maximize information gain while efficiently allocating resources, moving from broad, hypothesis-generating experiments to specific, hypothesis-confirming assays.
2.1. Primary Hypotheses
-
Hypothesis 1: HDAC Inhibition. The aminophenyl benzamide core strongly suggests an interaction with the active site of zinc-dependent lysine deacetylases, particularly Class I HDACs.[6] The compound may act as a zinc-binding group, leading to the accumulation of acetylated histones and non-histone proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
-
Hypothesis 2: Hedgehog Signaling Pathway Inhibition. The trifluoromethyl-substituted benzamide portion suggests the compound could interfere with key components of the Hh pathway, potentially by binding to the Smoothened (SMO) receptor. Inhibition of this pathway would block the activation of Gli transcription factors, leading to the downregulation of target genes essential for tumor growth and survival.[5]
-
Hypothesis 3: DNA Methyltransferase (DNMT) Inhibition. Analogues of N-(4-aminophenyl)benzamide have been designed as inhibitors of DNMTs, another class of critical epigenetic enzymes.[7][8] Inhibition of DNMTs can lead to the re-expression of silenced tumor suppressor genes.
2.2. Experimental Deconvolution Workflow
The following workflow provides a logical progression from initial characterization to detailed mechanistic studies.
Caption: Proposed workflow for MOA deconvolution.
Proposed Experimental Workflows & Protocols
This section provides detailed, self-validating protocols for the key stages of the investigation.
3.1. Phase 1: Synthesis and Initial Screening
3.1.1. Proposed Synthesis of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
A plausible synthetic route can be adapted from established methods for amide bond formation and nitro group reduction.[9]
-
Step A: Amide Coupling. 4-(Trifluoromethyl)benzoyl chloride is reacted with 4-nitro-benzylamine in an inert solvent like dichloromethane (DCM) with a non-nucleophilic base such as triethylamine (TEA) to yield N-[(4-nitrophenyl)methyl]-4-(trifluoromethyl)benzamide.
-
Step B: Nitro Group Reduction. The resulting nitro-intermediate is reduced to the primary amine. A standard method is catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.[9]
-
Quality Control: The final product's identity and purity (>98%) must be confirmed via NMR, LC-MS, and elemental analysis before use in biological assays.
3.1.2. Protocol: Broad-Spectrum Cancer Cell Viability Screen
-
Objective: To identify cancer cell lineages sensitive to the compound and to generate initial hypotheses based on the pattern of sensitivity.
-
Methodology:
-
Cell Plating: Seed cells from a diverse panel of cancer cell lines (e.g., NCI-60) into 96-well plates at predetermined optimal densities and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the dose-response curves and calculate the half-maximal growth inhibitory concentration (GI50) for each cell line using non-linear regression analysis.
-
3.2. Phase 2: Target Class Identification
3.2.1. Protocol: In Vitro HDAC Enzymatic Inhibition Assay
-
Objective: To directly measure the inhibitory activity of the compound against purified HDAC enzymes.
-
Methodology:
-
Assay Preparation: Use a commercially available fluorogenic HDAC assay kit (e.g., from BPS Bioscience). The assay principle involves the deacetylation of a fluorogenic substrate by the HDAC enzyme, followed by cleavage by a developer to release a fluorescent molecule.
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Include a known HDAC inhibitor (e.g., SAHA/Vorinostat) as a positive control and a vehicle control (DMSO).
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the fluorogenic substrate, the test compound dilutions, and finally, the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).
-
Signal Development: Add the developer solution to each well and incubate at room temperature for 15-20 minutes.
-
Detection: Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
-
Anticipated Data Presentation:
| Target Enzyme | Test Compound IC50 (nM) | SAHA (Control) IC50 (nM) |
| HDAC1 | Hypothetical Value | 25 |
| HDAC2 | Hypothetical Value | 30 |
| HDAC3 | Hypothetical Value | 45 |
| HDAC6 | Hypothetical Value | 15 |
| HDAC8 | Hypothetical Value | 150 |
3.3. Phase 3: Target Validation and Pathway Analysis
3.3.1. Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the compound to its target protein in a physiological, cellular context.
-
Methodology:
-
Cell Treatment: Treat intact, cultured cells with either the test compound at a high concentration (e.g., 10-20x IC50) or vehicle (DMSO) for 1-2 hours.
-
Cell Lysis & Aliquoting: Harvest and lyse the cells via freeze-thaw cycles. Remove cell debris by centrifugation and collect the soluble protein lysate. Aliquot the lysate into PCR tubes.
-
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Protein Precipitation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble, non-denatured protein. Quantify protein concentration and prepare samples for SDS-PAGE.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-HDAC1).
-
Data Analysis: Quantify the band intensities for each temperature point. A ligand-bound protein is stabilized and will remain in the supernatant at higher temperatures compared to the unbound protein. Plot the fraction of soluble protein versus temperature to generate a "melting curve." A shift in the melting curve to the right indicates target engagement.
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3.3.2. Signaling Pathway Visualization (Hypothesis 1: HDAC Inhibition)
If the compound is confirmed as an HDAC inhibitor, its effect on the downstream pathway can be visualized as follows:
Caption: Pathway of HDAC inhibition by the test compound.
Data Interpretation and Next Steps
The outcomes of this phased approach will build a comprehensive profile of the compound's activity.
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If Hypothesis 1 (HDACi) is supported: Positive results in the enzymatic assay, confirmed by a thermal shift in CETSA for an HDAC isoform, and accompanied by an increase in histone acetylation via Western blot would provide strong evidence. Next steps would involve isoform selectivity profiling and in vivo xenograft studies.
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If Hypothesis 2 (Hh-i) is supported: Potent inhibition in a Gli-luciferase reporter assay, followed by CETSA validation against SMO, would be key. Downstream analysis would focus on measuring Gli1 and Ptch1 protein/mRNA levels.
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If results are inconclusive or negative: Should the primary hypotheses be disproven, the initial phenotypic screening data becomes critical. Cell lines with high sensitivity could be subjected to unbiased, "omics"-based approaches (e.g., chemical proteomics, transcriptomics/RNA-seq) to identify the molecular target and affected pathways without prior bias.
Conclusion
While N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide is a novel entity, its chemical architecture provides a clear and rational basis for a targeted investigation into its mechanism of action. The multi-phase strategy detailed in this guide, which combines structure-based hypothesizing with a sequence of robust, self-validating experimental protocols, offers a rigorous and efficient path to deconvolve its biological function. This systematic approach will not only define the compound's primary MOA but also uncover potential secondary activities, ultimately providing the critical data needed to advance this candidate through the drug development pipeline.
References
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Bissieres, P., et al. (2020). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]
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El-Damasy, D. A., et al. (2017). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. Available at: [Link]
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Zhang, H., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Anticipated Biological Activity of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the projected biological activities and therapeutic potential of the novel chemical entity, N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes established knowledge of its core structural motifs—the benzamide scaffold, the trifluoromethyl group, and the aminophenyl moiety—to forecast its likely pharmacological profile. We present hypothesized mechanisms of action, detailed protocols for synthesis and biological evaluation, and a framework for its investigation as a candidate therapeutic agent, particularly in the realm of oncology. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.
Introduction: Deconstructing a Candidate Molecule
The rational design of novel therapeutics often involves the strategic combination of well-characterized pharmacophores. N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide is a compelling example of such a design, integrating three key structural features known to confer significant biological activity.
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The Benzamide Core: Benzamide derivatives are a cornerstone of modern medicinal chemistry, with a broad spectrum of demonstrated biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Their ability to form key hydrogen bonds and engage in various non-covalent interactions makes them versatile scaffolds for enzyme inhibitors and receptor modulators.
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The Trifluoromethyl Group: The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4] This moiety is a feature of numerous approved drugs, particularly in oncology, where it can significantly improve pharmacokinetic and pharmacodynamic properties.[4]
-
The Aminophenyl and Aminomethyl Linker: The presence of an aminophenyl group and a flexible aminomethyl linker provides opportunities for additional interactions with biological targets and can influence the molecule's overall solubility and cell permeability. Similar structures are found in various kinase inhibitors and other targeted therapies.[5][6]
Given these structural components, N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide is a prime candidate for investigation as a bioactive compound with potential therapeutic applications. This guide will explore its synthesis, propose likely biological targets, and outline a comprehensive strategy for its preclinical evaluation.
Proposed Synthesis and Characterization
The synthesis of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide can be approached through established amide bond formation methodologies. A plausible and efficient synthetic route is outlined below.
Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Protocol
Step 1: Synthesis of 4-(Trifluoromethyl)benzoyl chloride
-
To a solution of 4-(trifluoromethyl)benzoic acid in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride.
-
Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-(trifluoromethyl)benzoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
-
Dissolve 4-aminobenzylamine in an anhydrous aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger.
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Characterization: The structure and purity of the synthesized N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Hypothesized Biological Activity and Mechanisms of Action
Based on the extensive literature on structurally related benzamides and trifluoromethyl-containing compounds, we hypothesize that N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide is most likely to exhibit anticancer activity . The potential mechanisms of action are explored below.
Primary Hypothesis: Inhibition of Cancer-Related Kinases
Many benzamide derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The aminophenyl and aminomethyl moieties of our candidate compound could position it to interact with the ATP-binding pocket of various kinases.
Caption: Potential mechanism of action via protein kinase inhibition.
Secondary Hypothesis: DNA Methyltransferase (DNMT) Inhibition
Certain N-(4-aminophenyl)benzamide analogues have been identified as inhibitors of DNA methyltransferases (DNMTs).[7] These enzymes play a crucial role in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes. The overall shape and hydrogen bonding potential of our candidate molecule make it a plausible DNMT inhibitor.
Proposed Experimental Workflows for Biological Evaluation
A systematic and tiered approach is recommended to efficiently evaluate the biological activity of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide.
In Vitro Evaluation Workflow
Caption: A tiered workflow for in vitro biological evaluation.
Detailed In Vitro Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)
-
Cell Culture: Plate a panel of human cancer cell lines (e.g., from the NCI-60 panel) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by plotting the percentage of cell viability against the compound concentration.
Protocol 2: In Vitro Kinase Inhibition Assay
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to screen for inhibitory activity against a panel of cancer-related kinases.
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound.
-
Kinase Reaction: Incubate the reaction mixture at 30 °C for 1 hour to allow for phosphorylation.
-
Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the newly formed ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence and calculate the IC50 value for each kinase.
Data Summary and Interpretation
All quantitative data from the proposed experiments should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Profile of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 8.1 |
| HCT116 | Colon | 3.5 |
| K562 | Leukemia | 1.8 |
Table 2: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| EGFR | >10,000 |
| Abl | 150 |
| VEGFR2 | 850 |
| SRC | 220 |
Conclusion and Future Directions
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide represents a promising, yet unexplored, chemical entity with a high probability of possessing anticancer properties. The structural rationale, proposed synthesis, and detailed evaluation workflows presented in this guide provide a solid foundation for its investigation. Future studies should focus on confirming its synthesis and in vitro activity, followed by medicinal chemistry efforts to optimize its potency and selectivity. Promising lead compounds can then be advanced into in vivo animal models to assess their efficacy and pharmacokinetic profiles. The exploration of this and similar benzamide derivatives holds the potential to yield novel and effective therapeutic agents.
References
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Rilova, E., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PLoS ONE, 9(5), e97380. [Link]
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An In-Depth Technical Guide for the In Vitro Evaluation of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
Introduction
The early stages of drug discovery are defined by the rigorous characterization of novel chemical entities to ascertain their therapeutic potential.[1] This guide provides a comprehensive framework for the in vitro evaluation of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide, a compound featuring a benzamide core, a structure often associated with a range of biological activities.[2] The trifluoromethyl group suggests potential for enhanced metabolic stability and target affinity, making this a molecule of significant interest.
This document outlines a logical, stepwise cascade of assays designed to build a comprehensive profile of the compound, hereafter referred to as "Compound-X." The workflow is designed to first establish fundamental physicochemical and cytotoxic properties, followed by a deep dive into target engagement and mechanism of action. The structural similarity of Compound-X to known kinase inhibitors suggests that a protein kinase, such as one in the PI3K/Akt pathway, is a plausible hypothetical target.[3] The PI3K/Akt signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Therefore, the assays described herein are tailored to investigate this hypothesis, providing a robust model for evaluation that can be adapted as experimental data emerges.
The core philosophy of this guide is to establish a self-validating experimental system. Each step is designed not just to provide data, but to provide context for the next, ensuring that resources are directed toward the most promising avenues of inquiry.
Section 1: Foundational Physicochemical Characterization
Rationale: Before any biological assessment, it is imperative to understand the fundamental physicochemical properties of Compound-X.[5] These characteristics, such as solubility and stability, directly impact the reliability and reproducibility of all subsequent in vitro assays and are critical for interpreting biological data accurately.[6]
Aqueous Solubility Assessment
Expertise & Experience: Poor aqueous solubility is a primary reason for the failure of promising compounds. It can lead to inaccurate potency measurements due to compound precipitation in assay media. We will employ a kinetic solubility assay, which is a high-throughput method suitable for early-stage discovery, to determine the concentration at which Compound-X remains dissolved in an aqueous buffer.[7]
Data Presentation: Table 1. Kinetic Solubility of Compound-X
| Parameter | Value | Method |
|---|---|---|
| Kinetic Solubility in PBS (pH 7.4) | 45 µM | Nephelometry |
| Assay Temperature | 25°C | - |
| Incubation Time | 2 hours | - |
| DMSO Concentration | 1% | - |
Experimental Protocol: Kinetic Solubility by Nephelometry [8]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Compound-X in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear-bottom 96-well plate containing 198 µL of Phosphate Buffered Saline (PBS), pH 7.4. This creates a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.[9]
-
Measurement: Measure light scattering using a nephelometer. The concentration at which a significant increase in light scattering is observed above the baseline is defined as the kinetic solubility limit.
-
Controls: Include wells with PBS and 1% DMSO as a negative control and a known poorly soluble compound as a positive control for precipitation.
Chemical Stability
Expertise & Experience: The stability of the compound in the assay buffer and DMSO stock is crucial. Degradation can lead to a loss of active compound over the course of an experiment, resulting in an underestimation of potency. This protocol assesses stability over 48 hours, a typical duration for cell-based assays.
Data Presentation: Table 2. Chemical Stability of Compound-X
| Condition | Time (hours) | % Remaining Compound | Method |
|---|---|---|---|
| 10 µM in PBS (pH 7.4), 37°C | 24 | 98.5% | HPLC-UV |
| 10 µM in PBS (pH 7.4), 37°C | 48 | 96.2% | HPLC-UV |
| 10 mM in DMSO, 25°C | 48 | 99.1% | HPLC-UV |
Experimental Protocol: Chemical Stability by HPLC-UV [10]
-
Sample Preparation: Prepare a 10 µM solution of Compound-X in PBS (pH 7.4) and a 10 mM stock in DMSO.
-
Incubation: Incubate the PBS solution at 37°C. Store the DMSO stock at room temperature.
-
Time Points: At t=0, 24, and 48 hours, take an aliquot from each solution.
-
Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: The peak area of the parent compound at each time point is compared to the peak area at t=0 to determine the percentage of compound remaining.
Section 2: Cellular Activity Profiling
Rationale: The initial biological assessment aims to determine the effect of Compound-X on cell viability. This is a critical step to identify a concentration range that is suitable for mechanistic studies, distinguishing between targeted anti-proliferative effects and non-specific cytotoxicity.
Cell Viability and Cytotoxicity
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability.[11] A reduction in metabolic activity can indicate either cytotoxicity or cytostatic effects. We will use a cancer cell line with a known activated PI3K/Akt pathway, such as the U-87 MG glioblastoma cell line, to align with our working hypothesis.[12]
Data Presentation: Table 3. Effect of Compound-X on U-87 MG Cell Viability
| Parameter | Value |
|---|---|
| IC50 (72 hours) | 5.2 µM |
| Assay Method | MTT Assay |
| Cell Line | U-87 MG |
Experimental Protocol: MTT Cell Viability Assay [13]
-
Cell Seeding: Seed U-87 MG cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound-X in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (0.5% DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).
Section 3: Target Engagement and Validation
Rationale: After establishing a cellular phenotype (reduced viability), the next critical step is to confirm that Compound-X directly interacts with its intended intracellular target.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a native cellular environment.[15] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[16]
In-Cell Target Engagement by CETSA
Expertise & Experience: CETSA provides direct evidence of a physical interaction between the compound and its target protein within intact cells.[17] By heating cell lysates treated with the compound across a temperature gradient, we can observe a shift in the thermal denaturation profile of the target protein (e.g., Akt) if the compound is bound.[18] This is a crucial validation step to ensure that the observed cellular effects are a direct result of on-target activity.
Data Presentation: Table 4. CETSA Results for Akt in U-87 MG Cells
| Treatment | Target Protein | Apparent T_agg (°C) | Thermal Shift (ΔT_agg) |
|---|---|---|---|
| Vehicle (0.1% DMSO) | Akt | 48.5°C | - |
| Compound-X (10 µM) | Akt | 53.0°C | +4.5°C |
| Vehicle (0.1% DMSO) | GAPDH (Control) | 62.1°C | - |
| Compound-X (10 µM) | GAPDH (Control) | 62.3°C | +0.2°C |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [16][18]
-
Cell Treatment: Culture U-87 MG cells to ~80% confluency. Treat the cells with Compound-X (e.g., at 2x and 10x the IC50 value) or vehicle (DMSO) for 2 hours at 37°C.
-
Harvesting: Harvest the cells by scraping and resuspend them in PBS supplemented with protease inhibitors.
-
Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Transfer the supernatant (soluble fraction) to new tubes. Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target protein (e.g., Akt) and a control protein (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve. A shift in the curve to the right for compound-treated samples indicates target stabilization.
Section 4: Mechanism of Action Elucidation
Rationale: With target engagement confirmed, the final step is to elucidate the downstream molecular consequences of this interaction. If Compound-X inhibits a kinase like Akt, we would expect to see a reduction in the phosphorylation of its downstream substrates.
PI3K/Akt Pathway Modulation
Expertise & Experience: Western blotting is the gold-standard technique for analyzing changes in protein phosphorylation states.[19] By treating cells with Compound-X and probing for phosphorylated forms of Akt (p-Akt) and its downstream effectors (e.g., p-GSK3β), we can confirm that target engagement translates into functional inhibition of the signaling pathway.[12][20]
Data Presentation: Table 5. Modulation of Akt Pathway Phosphorylation
| Treatment (1 hr) | p-Akt (Ser473) / Total Akt Ratio | p-GSK3β (Ser9) / Total GSK3β Ratio |
|---|---|---|
| Vehicle (0.1% DMSO) | 1.00 (Normalized) | 1.00 (Normalized) |
| Compound-X (5 µM) | 0.45 | 0.52 |
| Compound-X (10 µM) | 0.18 | 0.21 |
Experimental Protocol: Western Blot for Pathway Analysis [19]
-
Cell Treatment: Seed U-87 MG cells and grow to 70-80% confluency. Serum-starve the cells overnight, then stimulate with a growth factor (e.g., 100 ng/mL IGF-1) to activate the PI3K/Akt pathway. Treat cells with Compound-X at various concentrations (e.g., 0.5x, 1x, 2x IC50) or vehicle for 1-2 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for p-Akt (Ser473), total Akt, p-GSK3β (Ser9), total GSK3β, and a loading control like GAPDH.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
Visualizations
Experimental Workflow Diagram
Caption: A stepwise workflow for the in vitro evaluation of Compound-X.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by Compound-X.
References
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Valtorta, S., et al. (2018). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. ResearchGate. Available at: [Link]
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Kryštof, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Varalakshmi, S., & Nagaraju, N. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Organic Communications. Available at: [Link]
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Karanam, B., et al. (2022). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Disease. Available at: [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
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Zhou, L., et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. International Journal of Molecular Sciences. Available at: [Link]
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Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]
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ResearchGate. (n.d.). Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice. ResearchGate. Available at: [Link]
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PubMed. (2018). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. PubMed. Available at: [Link]
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Di, L., & Kerns, E. H. (2003). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences. Available at: [Link]
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Lolli, M. L., et al. (2022). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules. Available at: [Link]
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Wang, Y., et al. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]
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Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
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Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. Available at: [Link]
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ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at: [Link]
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Melander, R. J., et al. (2015). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. Frontiers in Microbiology. Available at: [Link]
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Masuda, T., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Benzamide Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamide moiety is a cornerstone of modern medicinal chemistry, present in a remarkable number of clinically successful therapeutics.[1] Its prevalence is a testament to its unique combination of synthetic accessibility, metabolic stability, and its capacity to form crucial hydrogen bond interactions with biological targets.[2] This guide provides an in-depth technical overview of the strategies and methodologies employed in the discovery and synthesis of novel benzamide derivatives. From rational design principles and target validation to the core chemistry of amide bond formation and scaffold diversification, we will explore the causality behind experimental choices. This document is structured to serve as a practical resource, integrating field-proven insights with detailed, validated protocols and illustrative case studies to empower researchers in their quest for the next generation of benzamide-based therapeutics.
The Enduring Significance of the Benzamide Scaffold in Medicinal Chemistry
The amide bond is a fundamental structural unit in nature, most notably forming the backbone of proteins. In the realm of synthetic pharmaceuticals, its incorporation, particularly as a benzamide, offers a privileged scaffold. Approximately 25% of top-selling pharmaceuticals contain an amide functional group.[1] This is not a coincidence; the benzamide structure confers a desirable balance of properties. The planar nature of the amide bond restricts conformational flexibility, which can be advantageous for potent receptor binding, while the N-H and C=O groups provide classic hydrogen bond donor and acceptor sites, respectively.[3]
Benzamide derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and cardiovascular effects.[1][4] This versatility stems from the scaffold's ability to be readily and systematically modified at three key positions: the aromatic ring, the amide nitrogen, and the carbonyl carbon, allowing for precise tuning of a compound's steric, electronic, and pharmacokinetic properties to achieve desired biological outcomes.
Rational Discovery Strategies for Novel Benzamide Derivatives
The journey to a novel therapeutic begins long before the first flask is warmed. A well-defined discovery strategy is paramount. The following diagram illustrates a generalized workflow for a drug discovery program targeting a specific protein, such as a kinase.
Figure 1: A generalized workflow for a benzamide-based drug discovery program.
Target-Centric Approaches: Structure-Based Drug Design (SBDD)
When the three-dimensional structure of a biological target is known, SBDD becomes a powerful tool. Molecular docking studies can predict how potential benzamide ligands will bind within a target's active site. For instance, in designing histone deacetylase (HDAC) inhibitors, the benzamide's carbonyl oxygen is often designed to chelate the catalytic zinc ion, while the aromatic ring engages in π-stacking interactions with phenylalanine residues, and the amide N-H forms a hydrogen bond with a histidine.[3] This detailed structural understanding allows for the rational design of derivatives with enhanced potency and selectivity.
Ligand-Centric Approaches: Structure-Activity Relationship (SAR)
In the absence of a target structure, or as a complementary approach, SAR studies are crucial.[5][6] By systematically synthesizing and testing a series of related benzamide analogs, researchers can deduce which structural modifications lead to improved biological activity. For example, an SAR study on bis-benzamide inhibitors of the androgen receptor showed that a nitro group at the N-terminus was essential for activity, while the C-terminus could tolerate either a methyl ester or a primary carboxamide.[6] These empirical rules then guide the design of subsequent generations of compounds.
Core Synthetic Methodologies and Strategic Considerations
The synthesis of a diverse benzamide library hinges on robust and versatile chemical reactions. The foundational reaction is, of course, amide bond formation. However, the true power of the benzamide scaffold lies in the ability to strategically introduce diversity through reactions like palladium-catalyzed cross-couplings.
The Cornerstone: Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under ambient conditions. Therefore, activation of the carboxylic acid is required. While conversion to a reactive acyl chloride is a classic method, the use of "coupling reagents" is now standard practice in drug discovery due to milder conditions and broader functional group tolerance.[7][8][9]
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A Technical Guide to the Spectroscopic Characterization of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
This guide provides a detailed technical overview of the expected spectroscopic data for the characterization of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide, a compound of interest in medicinal chemistry and drug development. While experimental spectra for this specific molecule are not widely available in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles and data from structurally related compounds. The protocols for data acquisition and interpretation are designed to serve as a robust framework for researchers synthesizing and analyzing this and similar molecules.
Molecular Structure and Synthetic Strategy
A plausible synthetic route to N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide involves the amide coupling of 4-(trifluoromethyl)benzoic acid with 4-aminobenzylamine. The benzoic acid moiety can be activated, for instance, by conversion to its acyl chloride, which then reacts with the primary amine of 4-aminobenzylamine to form the stable amide bond.
Caption: Proposed synthetic workflow for N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide are detailed below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the amine protons, and the amide proton.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Amide NH | ~8.5 - 9.0 | Triplet (t) | 1H | Coupling to the benzylic CH₂ group. |
| Ar-H (CF₃ side) | ~7.9 (d, J ≈ 8 Hz) | Doublet (d) | 2H | Protons ortho to the carbonyl group. |
| Ar-H (CF₃ side) | ~7.7 (d, J ≈ 8 Hz) | Doublet (d) | 2H | Protons ortho to the CF₃ group. |
| Ar-H (NH₂ side) | ~7.0 (d, J ≈ 8 Hz) | Doublet (d) | 2H | Protons ortho to the CH₂ group. |
| Ar-H (NH₂ side) | ~6.6 (d, J ≈ 8 Hz) | Doublet (d) | 2H | Protons ortho to the NH₂ group. |
| Benzylic CH₂ | ~4.5 | Doublet (d) | 2H | Coupling to the amide NH. |
| Amine NH₂ | ~3.7 | Broad Singlet (br s) | 2H | Chemical shift can vary with concentration and solvent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl C=O | ~166 | |
| Aromatic C (NH₂ side) | ~146 | C-NH₂ |
| Aromatic C (CF₃ side) | ~138 | C-C=O |
| Aromatic C (NH₂ side) | ~129 | CH |
| Aromatic C (CF₃ side) | ~128 | CH |
| Aromatic C (NH₂ side) | ~128 | C-CH₂ |
| Aromatic C (CF₃ side) | ~125 (q) | CH, showing coupling to F |
| Aromatic C (CF₃ side) | ~124 (q) | C-CF₃, showing coupling to F |
| CF₃ | ~123 | Quartet (q) due to C-F coupling |
| Aromatic C (NH₂ side) | ~115 | CH |
| Benzylic CH₂ | ~43 |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Predicted Molecular Ion and Adducts
The predicted monoisotopic mass of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide is 294.098 Da. In electrospray ionization (ESI), common adducts are expected.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 295.10528 |
| [M+Na]⁺ | 317.08722 |
| [M-H]⁻ | 293.09072 |
Predicted Fragmentation Pattern
The molecule is expected to fragment at the amide bond and the benzylic position upon collisional activation.
Caption: Predicted major fragmentation pathways for N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide.
Experimental Protocols
The following are standard operating procedures for acquiring high-quality NMR and MS data for the target compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for amides to ensure the amide proton is observable.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), a spectral width of 240 ppm, a relaxation delay of 2 seconds.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
MS Acquisition (Full Scan) :
-
Infuse the sample solution directly or via liquid chromatography.
-
Acquire a full scan mass spectrum in both positive and negative ion modes over a mass range of m/z 100-500.
-
-
MS/MS Acquisition (Fragmentation Analysis) :
-
Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to generate a fragment ion spectrum.
-
-
Data Analysis : Analyze the data to determine the accurate mass of the molecular ion and its fragments. Compare the observed isotopic pattern with the theoretical pattern for the molecular formula C₁₅H₁₃F₃N₂O.
Conclusion
The structural confirmation of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide relies on a combination of NMR and MS techniques. This guide provides the expected spectroscopic data and robust protocols to aid researchers in the synthesis and characterization of this compound. The predictive nature of the data herein serves as a benchmark for the analysis of the experimentally obtained spectra.
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Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. National Institutes of Health. [Link]
-
4-(Trifluoromethyl)benzamide. PubChem. [Link]
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N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide. PubChem. [Link]
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The Trifluoromethylbenzamide Scaffold: A Privileged Motif for Targeting Key Pathological Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The trifluoromethylbenzamide core is a prominent structural motif in modern medicinal chemistry, underpinning the development of a diverse array of clinically successful and investigational therapeutic agents. The unique physicochemical properties imparted by the trifluoromethyl (CF3) group—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have rendered this scaffold particularly effective in modulating the activity of a wide range of biological targets implicated in numerous pathologies. This technical guide provides a comprehensive overview of the key therapeutic targets of trifluoromethylbenzamide compounds, with a focus on kinases, G-protein coupled receptors (GPCRs), and ion channels. We will delve into the mechanistic intricacies of target engagement, explore the structure-activity relationships that govern potency and selectivity, and provide detailed experimental protocols for target validation and characterization. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel therapeutics based on the trifluoromethylbenzamide scaffold.
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Benzamide-Based Drug Design
The incorporation of a trifluoromethyl group onto the benzamide scaffold is a well-established strategy in drug discovery to enhance a molecule's therapeutic potential. The strong electron-withdrawing nature of the CF3 group can significantly influence the acidity of nearby protons and the overall electronic distribution of the aromatic ring, thereby modulating binding interactions with the target protein. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation and prolonging the in vivo half-life of the drug. This inherent metabolic stability often translates to improved pharmacokinetic profiles and dosing regimens. The lipophilic nature of the CF3 group can also enhance membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets. These combined properties make the trifluoromethylbenzamide moiety a "privileged scaffold" in the pursuit of novel therapeutics.
Key Therapeutic Target Classes for Trifluoromethylbenzamide Compounds
Trifluoromethylbenzamide derivatives have demonstrated significant activity against a triad of major therapeutic target classes: protein kinases, G-protein coupled receptors, and ion channels. The versatility of the scaffold allows for molecular tailoring to achieve high potency and selectivity within each of these families.
Protein Kinases: Precision Targeting of Cellular Signaling Cascades
Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Trifluoromethylbenzamide-based compounds have emerged as potent inhibitors of various kinases, often by competing with ATP for binding to the enzyme's active site.
A prominent example of a signaling pathway targeted by trifluoromethylbenzamide kinase inhibitors is the RAS-RAF-MEK-ERK (MAPK) pathway , which is frequently hyperactivated in cancer. By inhibiting key kinases within this cascade, such as RAF and MEK, these compounds can effectively block downstream signaling, leading to reduced cell proliferation and survival.[1][2] Another critical pathway is the PI3K-Akt-mTOR pathway , which governs cell growth, metabolism, and survival. Trifluoromethylbenzamide derivatives have been developed to inhibit PI3K and other downstream kinases in this pathway.[3]
The trifluoromethyl group often plays a crucial role in the binding affinity and selectivity of these inhibitors. Its ability to form favorable interactions within the ATP-binding pocket, such as hydrophobic interactions and halogen bonds, contributes significantly to their potency.
Diagram: Simplified Representation of the MAPK and PI3K/Akt Signaling Pathways
Caption: Targeted inhibition of the MAPK and PI3K/Akt pathways.
The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship. For trifluoromethylbenzamide-based inhibitors, key SAR observations often revolve around:
-
Position of the Trifluoromethyl Group: The placement of the CF3 group on the benzamide ring significantly impacts binding affinity and selectivity.
-
Substitutions on the Benzamide Nitrogen: Modifications at this position can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
-
Nature of the Amide Linker: The amide bond provides a crucial hydrogen bonding interaction within the hinge region of the kinase.
-
Diversity of the "Tail" Group: The portion of the molecule extending from the benzamide core can be modified to occupy different sub-pockets of the ATP-binding site, influencing the inhibitor's selectivity profile.
Table 1: Representative Trifluoromethylbenzamide-Based Kinase Inhibitors and their Targets
| Compound Class | Target Kinase(s) | Therapeutic Area | Key SAR Features | Reference |
| Phenylacetamides | Src kinase, FLT3 | Cancer | Biphenyl core replacement with a heterocyclic ring | [4] |
| 2-Arylbenzimidazoles | CHK2 | Cancer | Benzimidazole scaffold | [5] |
| Imidazopyridazines | PIM1 | Cancer | Imidazopyridazine core | [6] |
| Benzamide Analogs | Protein Kinases | Cancer | 2,6-dichloropurine moiety at the 4-position | [7] |
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a trifluoromethylbenzamide compound to inhibit the enzymatic activity of a purified kinase.
Diagram: Workflow for an In Vitro Kinase Inhibition Assay
Caption: A typical workflow for a biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute purified recombinant kinase in an appropriate kinase buffer.
-
Prepare a stock solution of the kinase substrate (e.g., a specific peptide) and ATP in kinase buffer.
-
Prepare serial dilutions of the trifluoromethylbenzamide test compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Plating:
-
In a 384-well assay plate, add a small volume of the diluted test compound or DMSO (vehicle control).
-
Add the purified kinase to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cell-Based Phosphorylation Assay
This assay assesses the ability of a trifluoromethylbenzamide compound to inhibit the phosphorylation of a specific downstream target of a kinase within a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to have an activated kinase pathway) in appropriate growth medium.
-
Treat the cells with various concentrations of the trifluoromethylbenzamide compound for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting or ELISA:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Alternatively, use an ELISA-based method to quantify the phosphorylated protein of interest.
-
Probe the membrane or ELISA plate with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent or colorimetric substrate.
-
Quantify the band intensity (for Western blot) or absorbance/fluorescence (for ELISA) and normalize it to a loading control (e.g., total ERK or a housekeeping protein like GAPDH).
-
Determine the effect of the compound on the phosphorylation of the target protein.
-
The anti-tumor efficacy of trifluoromethylbenzamide kinase inhibitors is typically evaluated in preclinical animal models, most commonly xenograft models in mice.[10]
Protocol 3: Xenograft Tumor Model in Mice
-
Cell Implantation:
-
Human cancer cells with a known genetic background (e.g., carrying a specific RAF mutation) are subcutaneously injected into immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The trifluoromethylbenzamide compound is administered to the treatment group (e.g., orally or via intraperitoneal injection) according to a predetermined dosing schedule. The control group receives a vehicle.
-
-
Tumor Measurement and Monitoring:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
G-Protein Coupled Receptors (GPCRs): Modulating a Vast Signaling Network
GPCRs represent the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them highly attractive drug targets.[11] Trifluoromethylbenzamide compounds have been developed as both orthosteric and allosteric modulators of GPCRs.
Allosteric modulators bind to a site on the GPCR that is topographically distinct from the binding site of the endogenous ligand (the orthosteric site).[12] This can lead to several advantages, including:
-
Enhanced Subtype Selectivity: Allosteric sites are often less conserved across receptor subtypes compared to orthosteric sites, allowing for the development of highly selective drugs.
-
Saturable Effects: The modulatory effect of an allosteric ligand is dependent on the presence of the endogenous ligand, which can provide a more physiological and safer response.
-
Biased Signaling: Allosteric modulators can selectively enhance or inhibit specific downstream signaling pathways of a GPCR, a phenomenon known as biased agonism or antagonism.
Trifluoromethylbenzamide-based GPCR modulators have been explored for various therapeutic areas, including central nervous system disorders and metabolic diseases.
Diagram: Orthosteric vs. Allosteric Modulation of a GPCR
Caption: Comparison of orthosteric and allosteric GPCR modulation.
Protocol 4: Radioligand Binding Assay
This assay measures the ability of a trifluoromethylbenzamide compound to displace a radiolabeled ligand from its binding site on a GPCR.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing the target GPCR.
-
-
Assay Setup:
-
In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-agonist or antagonist) and varying concentrations of the trifluoromethylbenzamide test compound.
-
-
Incubation and Filtration:
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through the filter plate.
-
-
Scintillation Counting:
-
Wash the filters to remove non-specifically bound radioligand.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding at each concentration of the test compound.
-
Calculate the Ki (inhibition constant) of the test compound by fitting the data to a competition binding curve.
-
Protocol 5: cAMP Accumulation Assay (Functional)
This assay measures the effect of a trifluoromethylbenzamide compound on the intracellular levels of cyclic AMP (cAMP), a common second messenger in GPCR signaling.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the target GPCR.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Treat the cells with the trifluoromethylbenzamide compound in the presence or absence of a known agonist.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound. For allosteric modulators, the effect on the agonist's potency and efficacy is determined.
-
Ion Channels: Regulating the Flow of Ions Across Cell Membranes
Ion channels are pore-forming membrane proteins that control the flow of ions across cell membranes, playing critical roles in nerve and muscle function, and epithelial transport. Trifluoromethylbenzamide derivatives have been shown to modulate the activity of various ion channels.[13][14]
Trifluoromethylbenzamide compounds can act as either blockers or openers of ion channels. For example, derivatives of flufenamic acid, which contains a trifluoromethylphenyl group, are known to modulate a variety of ion channels, including chloride channels like the cystic fibrosis transmembrane conductance regulator (CFTR) and non-selective cation channels.[13] Modulation of these channels has therapeutic potential in diseases such as cystic fibrosis and certain inflammatory conditions.
Diagram: Modulation of an Ion Channel by a Trifluoromethylbenzamide Compound
Caption: Trifluoromethylbenzamide compounds can modulate ion channel activity.
Protocol 6: Electrophysiology (Patch-Clamp)
This is the gold-standard technique for studying the effects of compounds on ion channel activity with high temporal and voltage resolution.[15]
Step-by-Step Methodology:
-
Cell Preparation:
-
Use cells endogenously expressing or overexpressing the ion channel of interest.
-
-
Patch-Clamp Recording:
-
Form a high-resistance seal between a glass micropipette and the cell membrane (whole-cell or single-channel configuration).
-
Apply voltage protocols to elicit ion channel currents.
-
-
Compound Application:
-
Perfuse the trifluoromethylbenzamide compound onto the cell and record the changes in the ion channel currents.
-
-
Data Analysis:
-
Analyze the effects of the compound on various channel properties, such as current amplitude, kinetics of activation and inactivation, and voltage-dependence.
-
Generate dose-response curves to determine the potency of the compound.
-
Conclusion and Future Perspectives
The trifluoromethylbenzamide scaffold continues to be a highly valuable starting point for the design of novel therapeutics. Its favorable physicochemical properties and synthetic tractability have enabled the development of compounds targeting a wide range of therapeutically relevant proteins. The ongoing exploration of novel targets and a deeper understanding of the molecular mechanisms of action of trifluoromethylbenzamide derivatives will undoubtedly lead to the discovery of new and improved medicines for a variety of diseases. Future research in this area will likely focus on the development of highly selective and potent modulators of challenging targets, as well as the application of this scaffold in emerging therapeutic modalities.
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Guinamard, R., Simard, C., & Del Negro, C. (2013). Flufenamic acid as an ion channel modulator. Pharmacology & Therapeutics, 138(2), 272-284. [Link]
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Zhou, Q., et al. (2020). GPCR Allosteric Modulator Discovery. ResearchGate. [Link]
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Karaman, M. F., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(27), 9228-9233. [Link]
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Zhang, D., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 14, 1113813. [Link]
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PerkinElmer. (2017, April 11). Allosteric Modulators of GPCRs - Drug Discovery Education [Video]. YouTube. [Link]
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GEN. (2016, December 21). Advancing GPCR Drug Discovery through Allosteric Modulation [Video]. YouTube. [Link]
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Guinamard, R., Simard, C., & Del Negro, C. (2013). Flufenamic acid as an ion channel modulator. Pharmacology & Therapeutics, 138(2), 272-284. [Link]
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Hilfiker, F., et al. (2008). 158 BIBF1120 a novel, small molecule triple angiokinase inhibitor: profiling as a clinical candidate for cancer therapy. ResearchGate. [Link]
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DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1512, 169-181. [Link]
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Wulff, H., et al. (2009). Benzamide derivatives as blockers of Kv1.3 ion channel. Molecular Pharmacology, 75(6), 1301-1311. [Link]
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Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. (2023). MDPI. [Link]
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Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Institutes of Health. [Link]
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An In-depth Technical Guide to N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Molecular Overview and Rationale for Interest
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide is a synthetic molecule featuring a central benzamide scaffold. This structural motif is a cornerstone in medicinal chemistry, present in a wide array of approved drugs. The molecule is further characterized by two key substitutions:
-
A 4-(trifluoromethyl)benzoyl group: The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.
-
An N-[(4-aminophenyl)methyl] substituent: The aminophenylmethyl moiety provides a versatile handle for further chemical modification and can participate in crucial hydrogen bonding interactions with target proteins. The primary amine also offers a site for potential prodrug strategies.
The combination of these features suggests that N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide holds promise as a scaffold for the development of novel therapeutics. Its structural similarity to known bioactive molecules, particularly in the N-benzylbenzamide class, points toward potential applications in oncology, metabolic diseases, and inflammatory disorders.
Physicochemical Properties and Data
Based on the structures of its precursors, the following physicochemical properties for N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide can be predicted:
| Property | Predicted Value | Source |
| Molecular Formula | C₁₅H₁₃F₃N₂O | - |
| Molecular Weight | 294.27 g/mol | - |
| CAS Number | Not available | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water. | - |
Proposed Synthetic Pathway
The synthesis of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide can be achieved through a standard amide coupling reaction. A reliable and well-documented approach involves the reaction of 4-(trifluoromethyl)benzoic acid with (4-aminophenyl)methanamine. To ensure a high yield and purity, the carboxylic acid is typically activated prior to the coupling step.
Necessary Reagents and Starting Materials
| Reagent | CAS Number |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 |
| (4-Nitrophenyl)methanamine | 100-01-6 |
| Thionyl chloride (SOCl₂) | 7719-09-7 |
| Triethylamine (TEA) | 121-44-8 |
| Palladium on carbon (Pd/C) | 7440-05-3 |
| Dichloromethane (DCM) | 75-09-2 |
| Ethyl acetate (EtOAc) | 141-78-6 |
| Hexane | 110-54-3 |
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(Trifluoromethyl)benzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)benzoic acid (1 equivalent).
-
Add thionyl chloride (2-3 equivalents) in excess to act as both reactant and solvent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-(trifluoromethyl)benzoyl chloride is a yellow to brown oil and can be used in the next step without further purification.
Step 2: Amide Coupling to form N-[(4-nitrophenyl)methyl]-4-(trifluoromethyl)benzamide
-
Dissolve (4-nitrophenyl)methanamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield N-[(4-nitrophenyl)methyl]-4-(trifluoromethyl)benzamide as a solid.
Step 3: Reduction of the Nitro Group to form N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
-
Dissolve the N-[(4-nitrophenyl)methyl]-4-(trifluoromethyl)benzamide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide. Further purification can be achieved by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Proposed synthetic route for N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide.
Potential Therapeutic Applications and Biological Rationale
While no specific biological data for N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide has been reported, the N-benzylbenzamide scaffold is a privileged structure in drug discovery. The following sections outline potential therapeutic areas based on the activities of structurally similar compounds.
Oncology: Tubulin Polymerization Inhibition
A number of N-benzylbenzamide derivatives have demonstrated potent antitumor activities by inhibiting tubulin polymerization.[1][2] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. The presence of the trifluoromethyl group in the target molecule could enhance its binding affinity and cellular permeability, potentially leading to improved anticancer efficacy.
Metabolic Diseases: Dual sEH/PPARγ Modulation
N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[3] Inhibition of sEH and modulation of PPARγ are attractive therapeutic strategies for the treatment of metabolic syndrome, a cluster of conditions that includes hypertension, dyslipidemia, and insulin resistance. The structural features of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide align with the pharmacophore models for dual sEH/PPARγ activity, suggesting its potential in this therapeutic area.
Developmental Pathway Inhibition: Hedgehog Signaling
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development of various cancers. Benzamide derivatives have been reported as potent inhibitors of the Hh signaling pathway.[4] The structural components of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide could allow it to interact with key components of the Hh pathway, such as the Smoothened (SMO) receptor, making it a candidate for development as an anticancer agent targeting this pathway.
Logical Relationship Diagram for Therapeutic Potential
Caption: Interplay of structural features and their potential therapeutic implications.
Conclusion and Future Directions
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and characterization. The compelling biological activities of its structural analogs strongly suggest that this compound warrants further investigation. Future research should focus on the efficient synthesis and purification of this molecule, followed by a comprehensive in vitro screening campaign across various biological targets, particularly those implicated in oncology and metabolic diseases. Subsequent hit-to-lead optimization could unlock the full therapeutic potential of this versatile benzamide scaffold.
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Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 9(7), 1466-1473. [Link]
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Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
Part 1: Foundational Understanding & Initial Characterization
Introduction to N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide is a synthetic small molecule featuring a benzamide core structure. This class of molecules is of significant interest in drug discovery due to its prevalence in a wide range of biologically active compounds. The structure incorporates a 4-(trifluoromethyl)phenyl group, which can enhance metabolic stability and cell permeability, and a (4-aminophenyl)methyl group, which provides a key site for molecular interactions.
Publicly available data on the specific biological activity of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide is limited. Therefore, this guide provides a comprehensive framework for researchers to systematically characterize its effects in a cell culture setting. The principles and protocols outlined here are designed to be broadly applicable for the initial investigation of any novel or poorly characterized small molecule, ensuring a rigorous and reproducible scientific approach.[1]
Structural Clues to Potential Mechanisms of Action
The chemical architecture of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide suggests several potential, yet unconfirmed, biological targets. The trifluoromethyl-containing benzamide motif is found in various inhibitors of signaling pathways.[2] For instance, similar structures have been associated with the inhibition of the Hedgehog signaling pathway, which is critical in developmental biology and oncology.[2] Furthermore, the broader class of N-phenylbenzamides has been investigated for a range of activities, including the inhibition of DNA methylation, a key epigenetic modification.[3]
These structural similarities provide a logical starting point for hypothesis generation. A primary investigation could focus on pathways commonly modulated by such compounds, for example, key signaling cascades involved in cell proliferation and survival.
Essential First Step: Physicochemical Profiling
Before any biological assay, the fundamental physicochemical properties of the compound must be established. The "three S's" - Solvent, Solubility, and Stability - are critical for reliable and reproducible results.[4]
Solvent Selection and Stock Solution Preparation: The choice of solvent is crucial as it can be toxic to cells.[4] Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic small molecules for cell-based assays due to its broad solvency and miscibility with aqueous culture media.[5][6] However, DMSO concentration in the final culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.[6]
Trustworthiness Checkpoint: An improperly dissolved compound is a primary source of experimental irreproducibility. If a compound precipitates out of solution in the culture medium, its effective concentration is unknown, rendering the results invalid.[4]
Part 2: Experimental Workflow & Core Protocols
A systematic approach is essential when working with a novel compound. The following workflow provides a logical progression from initial characterization to mechanistic studies.
Caption: Experimental workflow for characterizing a novel compound.
Protocol: Stock Solution Preparation and Solubility Assessment
Objective: To prepare a high-concentration stock solution in a suitable solvent and determine its maximum practical solubility.
Materials:
-
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide (powder)
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Initial Solubility Test: To a pre-weighed amount of the compound (e.g., 1 mg), add a small volume of DMSO (e.g., 20 µL). Vortex vigorously.
-
Incremental Addition: Continue to add DMSO in small increments, vortexing thoroughly after each addition, until the compound is fully dissolved. Visually inspect for any remaining particulates.
-
Calculate Concentration: Based on the mass of the compound and the final volume of DMSO, calculate the maximum stock concentration (e.g., in mM).
-
Prepare Master Stock: Based on the determined solubility, prepare a master stock solution at a convenient high concentration (e.g., 10 mM or 20 mM).[7]
-
Calculation: Weight (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)[8]
-
-
Sterilization & Storage: Filter-sterilize the stock solution through a 0.22 µm syringe filter if necessary. Aliquot into sterile, single-use tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[4]
Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound, which is the concentration that reduces cell viability by 50%.[9][10]
Materials:
-
Adherent cells (e.g., A549, HeLa, MCF-7) in logarithmic growth phase
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
Compound stock solution (from Protocol 2.1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO
-
Multichannel pipette
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution Series: Prepare a serial dilution of the compound in complete culture medium. A common starting point is a top concentration of 100 µM, followed by 2-fold or 3-fold dilutions.
-
Expert Tip: Always include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 590 nm.
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[12]
-
Data Presentation:
| Concentration (µM) | Mean Absorbance (590nm) | Std. Deviation | % Viability |
| Vehicle (0) | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.055 | 0.075 | 84.1% |
| 10 | 0.612 | 0.054 | 48.8% |
| 50 | 0.158 | 0.023 | 12.6% |
| 100 | 0.099 | 0.015 | 7.9% |
Calculated IC50: ~10.5 µM
Part 3: Mechanistic Insights & Advanced Protocols
Hypothesis-Driven Investigation: Signaling Pathway Analysis
Based on the IC50 value and structural motifs, a hypothesis can be formed. For example, if the compound induces cell death in a cancer cell line, it might be interfering with a pro-survival signaling pathway like the PI3K/Akt/mTOR pathway.[13] This hypothesis can be tested using Western Blotting.[14][15]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Protocol: Western Blot for Phospho-Protein Analysis
Objective: To determine if the compound inhibits the phosphorylation of key signaling proteins, such as Akt, as a readout of pathway activity.[16]
Procedure:
-
Cell Treatment & Lysis: Grow cells to 70-80% confluency in 6-well plates. Treat cells with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Self-Validation: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-Akt).[16] This is a critical control to ensure that any decrease in the phospho-signal is due to inhibition of phosphorylation, not a decrease in the total amount of the protein. Also, probe for a loading control like GAPDH or β-actin to confirm equal protein loading across all lanes.[13]
References
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Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports. Available at: [Link]
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Li, X., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Jin, H., et al. (2022). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. Available at: [Link]
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Geraghty, R. J., et al. (2023). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells. Available at: [Link]
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Wang, S., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids. Available at: [Link]
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Partridge, M. A., et al. (2004). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Medicine. Available at: [Link]
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Groom, C. R., et al. (2014). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C. Available at: [Link]
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ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. ResearchGate. Available at: [Link]
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Public Health England. (2018). Applying good cell culture practice to novel systems. European Collection of Authenticated Cell Cultures. Available at: [Link]
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FDA. (2010). Guidance for Industry: Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Production of Viral Vaccines for Infectious Disease Indications. U.S. Food and Drug Administration. Available at: [Link]
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Imberti, S., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. Available at: [Link]
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Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. Available at: [Link]
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ResearchGate. (2023). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. ResearchGate. Available at: [Link]
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Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
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Zenodo. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Zenodo. Available at: [Link]
-
CYTENA. (2024). Maximizing Efficiency in Cell Line Development: Techniques and Tips. CYTENA. Available at: [Link]
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Tajima, T., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology. Available at: [Link]
-
Lab Hacks. (2021, August 20). Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Results of benzamide solubility measurements and computations. ResearchGate. Available at: [Link]
-
Vidal, A., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics. Available at: [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Available at: [Link]
-
eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. Selected Topics in Health and Disease. Available at: [Link]
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- 3. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. youtube.com [youtube.com]
Application Notes and Protocols: N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide as a DNA Methylation Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression, cellular differentiation, and genome stability. This process, primarily involving the addition of a methyl group to the C5 position of cytosine residues in CpG dinucleotides, is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer, leading to the silencing of tumor suppressor genes and promoting tumorigenesis.[1][2]
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide, also identified as PF-04740333, is a potent and selective, non-nucleoside inhibitor of DNMT1. DNMT1 is the "maintenance" methyltransferase responsible for copying existing methylation patterns to newly synthesized DNA strands during replication. Unlike nucleoside analogs such as decitabine, which are incorporated into DNA and form irreversible covalent bonds with DNMTs, N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide is a reversible, non-covalent inhibitor.[3] This distinct mechanism of action suggests the potential for a different efficacy and safety profile, making it a valuable tool for epigenetic research and therapeutic development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide to study and modulate DNA methylation in a laboratory setting.
Principle of Action
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide exerts its inhibitory effect by directly targeting the catalytic activity of DNMT1. Crystallographic studies have revealed that similar non-nucleoside inhibitors compete with the active-site loop of DNMT1, preventing it from engaging with hemi-methylated DNA.[3][4] This competitive inhibition blocks the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the target cytosine, leading to a passive, replication-dependent demethylation of the genome. As cells divide, the newly synthesized DNA strands are not methylated, resulting in a progressive loss of methylation at specific genomic loci.
The selectivity for DNMT1 over DNMT3A and DNMT3B, the de novo methyltransferases, makes this compound particularly useful for dissecting the specific roles of maintenance methylation in various biological processes.
Product Information and Properties
It is crucial to understand the physicochemical properties of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide to ensure proper handling, storage, and preparation of experimental solutions.
| Property | Value | Source |
| Synonyms | PF-04740333 | Internal |
| Molecular Formula | C₁₅H₁₃F₃N₂O | Derived from structure |
| Molecular Weight | 306.27 g/mol | Derived from formula |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO | General knowledge |
| Storage | Store at -20°C for long-term stability. | General knowledge |
Note: The molecular formula and weight have been calculated for the specific compound of interest, N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide, which is different from related structures found in some search results.[5][6]
Mechanism of Action Visualization
The following diagram illustrates the inhibitory action of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide on the maintenance of DNA methylation.
Caption: Inhibition of DNMT1-mediated DNA maintenance methylation.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells
This protocol provides a general framework for treating adherent or suspension cell lines with N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide to induce DNA demethylation.
Causality Behind Choices:
-
Cell Seeding Density: Seeding at a lower density ensures that cells undergo several rounds of division during the treatment period. This is critical because the inhibitor's effect (passive demethylation) is replication-dependent.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Keeping the final concentration below 0.1% is a standard practice to minimize solvent-induced artifacts.
-
Treatment Duration: A minimum of 72-96 hours is recommended to allow for at least 2-3 cell doublings, which is necessary to observe significant demethylation.
-
Positive Control: A known demethylating agent like 5-aza-2'-deoxycytidine (Decitabine) is included to validate the experimental system and confirm that the chosen cell line is responsive to DNMT inhibition.
Materials:
-
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cell line (e.g., AML cell line OCI-AML3, colon cancer cell line HCT116)
-
Sterile, tissue culture-treated plates or flasks[8]
-
Positive control: 5-aza-2'-deoxycytidine (Decitabine) (optional)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)[9]
-
Hemocytometer or automated cell counter
Step-by-Step Methodology:
-
Stock Solution Preparation: a. Prepare a high-concentration stock solution (e.g., 10-50 mM) of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide in sterile DMSO. b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Cell Seeding: a. The day before treatment, seed cells at a density that will allow for logarithmic growth throughout the experiment (e.g., 20-30% confluency for adherent cells). b. For a 6-well plate, a typical seeding density might be 1-2 x 10⁵ cells per well. Adjust based on the growth rate of your specific cell line.
-
Compound Treatment: a. On the day of treatment, dilute the stock solution of the inhibitor in pre-warmed complete medium to the desired final concentrations. A typical starting range for a dose-response experiment is 0.1 µM to 10 µM. b. Prepare a vehicle control by adding the same volume of DMSO to the medium (final concentration ≤ 0.1%). c. If using a positive control, prepare dilutions of Decitabine (a typical effective concentration is 1-5 µM). d. Remove the old medium from the cells and replace it with the medium containing the inhibitor, vehicle, or positive control.
-
Incubation and Monitoring: a. Incubate the cells at 37°C in a 5% CO₂ incubator for 72 to 96 hours. b. Rationale: This duration typically allows for sufficient cell divisions for passive demethylation to occur. c. Monitor cell morphology and viability daily using a microscope.
-
Harvesting: a. Adherent Cells: Wash cells once with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize with complete medium, transfer to a conical tube, and centrifuge at 200 x g for 5 minutes.[8] b. Suspension Cells: Transfer the cell suspension directly to a conical tube and centrifuge at 200 x g for 5 minutes. c. Discard the supernatant, wash the cell pellet once with cold PBS, and centrifuge again. d. The cell pellet can now be used for downstream applications such as DNA/RNA extraction or be stored at -80°C.
Workflow for In Vitro Cell Treatment
Sources
- 1. DNMT inhibitors reverse a specific signature of aberrant promoter DNA methylation and associated gene silencing in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-(trifluoromethyl)phenyl)benzamide | C14H10F3NO | CID 956515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Primary Cell Culture Protocol [cellbiologics.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: High-Throughput Screening for Novel Histone Deacetylase (HDAC) Inhibitors Among N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Therapeutic Promise of HDAC Inhibition and the Benzamide Scaffold
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression. Aberrant HDAC activity is a hallmark of numerous cancers and other diseases, making HDACs a compelling target for therapeutic intervention.[1] The inhibition of HDACs can restore the expression of tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in malignant cells.
The benzamide chemical scaffold has emerged as a privileged structure in the development of HDAC inhibitors.[2][3][4] Notably, Entinostat (MS-275), a benzamide-containing compound, is a selective inhibitor of class I HDACs and has shown promise in clinical trials for various cancers.[5][6][7] This precedent provides a strong rationale for exploring novel benzamide analogs as a source of next-generation HDAC inhibitors. This application note details a comprehensive high-throughput screening (HTS) campaign designed to identify and validate inhibitors of HDAC1, a key class I isozyme, from a library of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide analogs.
Guiding Principles of the Screening Campaign
This guide is structured to provide not just a set of protocols, but a strategic framework for the discovery of potent and selective HDAC1 inhibitors. The core principles underpinning this campaign are:
-
A Multi-Faceted Screening Cascade: We employ a tiered approach, beginning with a sensitive and robust primary biochemical screen to identify initial hits. These are then subjected to a rigorous series of secondary and counter-assays to confirm activity, elucidate the mechanism of action, and eliminate false positives.
-
Emphasis on Data Quality and Reproducibility: At each stage, stringent quality control measures, including the calculation of the Z'-factor, are implemented to ensure the reliability of the screening data.[8][9][10]
-
Causality-Driven Experimental Design: The choice of each assay and protocol is explained in the context of the overall goal: to identify compounds that are not only potent inhibitors of the target enzyme but also possess favorable characteristics for further drug development.
Primary Screening: Identifying HDAC1 Inhibitors via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
For the primary screen, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is selected for its high sensitivity, low background, and robustness in an HTS format.[11][12][13] The assay measures the deacetylation of a substrate peptide by HDAC1.
Principle of the TR-FRET HDAC1 Assay:
The assay utilizes a biotinylated peptide substrate with an acetylated lysine residue, a Europium cryptate-labeled anti-biotin antibody (donor), and an XL665-labeled anti-acetylated lysine antibody (acceptor). When the substrate is acetylated, the donor and acceptor antibodies are in close proximity, allowing for FRET to occur upon excitation of the Europium. When HDAC1 deacetylates the substrate, the acceptor antibody no longer binds, disrupting FRET. Thus, inhibitors of HDAC1 will result in a sustained high FRET signal.
Experimental Workflow for Primary HTS
Caption: Workflow for the primary high-throughput screening of HDAC1 inhibitors.
Protocol 1: Primary HTS using a TR-FRET Assay
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC Substrate 3 (e.g., from BPS Bioscience)[14][15]
-
TR-FRET detection reagents (Europium-labeled donor, XL665-labeled acceptor)
-
HDAC Assay Buffer
-
Trichostatin A (positive control inhibitor)
-
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide analog library (10 mM in DMSO)
-
384-well, low-volume, black assay plates
-
Automated liquid handling system
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plate Preparation:
-
Serially dilute the N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide analog library to an intermediate concentration.
-
Using an acoustic dispenser, transfer the compounds to the 384-well assay plates to achieve a final screening concentration of 10 µM.[16]
-
Designate columns for controls:
-
Negative Control: DMSO only (0% inhibition)
-
Positive Control: Trichostatin A (1 µM final concentration, 100% inhibition)
-
-
-
Assay Execution (Automated):
-
Add 5 µL of diluted HDAC1 enzyme (e.g., 0.4 ng/µL in HDAC Assay Buffer) to each well.[15]
-
Pre-incubate the plate for 30 minutes at room temperature with gentle agitation.[14]
-
Initiate the reaction by adding 5 µL of the Fluorogenic HDAC Substrate (e.g., 100 µM in HDAC Assay Buffer).[14]
-
Stop the enzymatic reaction and initiate detection by adding 10 µL of the TR-FRET detection reagent mix (containing donor and acceptor antibodies in detection buffer).
-
Incubate at room temperature for 15 minutes, protected from light.[14][15]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320-340 nm and simultaneous emission detection at 620 nm (donor) and 665 nm (acceptor).[13]
-
Data Analysis and Hit Selection
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Quality Control (per plate):
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_sample - Mean_neg) / (Mean_pos - Mean_neg))
-
-
Hit Identification:
-
A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the sample wells.
-
| Parameter | Description | Acceptance Criteria |
| Screening Concentration | Final concentration of library compounds in the assay. | 10 µM[16] |
| Z'-Factor | A statistical measure of assay quality.[8][9][10] | ≥ 0.5 |
| Hit Threshold | The cutoff for selecting active compounds. | > 3 Standard Deviations from the Mean |
| Expected Hit Rate | The anticipated percentage of active compounds. | 0.5% - 2% |
Hit Confirmation and Secondary Screening
Hits from the primary screen require validation to confirm their activity and rule out artifacts. This involves re-testing the primary hits and subjecting them to orthogonal assays.
Hit-to-Lead Workflow
Caption: A comprehensive workflow for hit validation and lead characterization.
Protocol 2: Dose-Response Analysis for IC50 Determination
Confirmed hits are re-tested in the primary TR-FRET assay over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare serial dilutions of the confirmed hit compounds.
-
Perform the TR-FRET assay as described in Protocol 1 with the varying compound concentrations.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[12][17][18][19][20]
Protocol 3: Cell-Based HDAC Activity Assay
This assay confirms that the compounds are active in a more physiologically relevant cellular context.
Materials:
-
Cancer cell line with high HDAC1 expression (e.g., HeLa or HCT116)
-
Cell-permeable HDAC substrate
-
Developer reagent
-
96-well, clear-bottom, black plates
-
Cell culture medium and reagents
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hit compounds for a defined period (e.g., 4-24 hours).
-
Add the cell-permeable HDAC substrate and incubate at 37°C for 2 hours.
-
Add the developer reagent, which generates a fluorescent signal from the deacetylated substrate.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a plate reader (e.g., excitation 350-380 nm, emission 440-460 nm).[14][15][21]
Counter-Screening: Assessing Cytotoxicity
It is essential to determine if the observed inhibition of HDAC activity in the cell-based assay is due to specific enzyme inhibition or general cytotoxicity.
Protocol 4: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
Principle:
This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[22][23][24][25] A decrease in luminescence indicates a reduction in cell viability.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Plate and treat cells with the hit compounds as in the cell-based HDAC assay.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[25][26]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[25][26]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[22][25][26]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22][25][26]
-
Measure the luminescence using a plate reader.
Data Interpretation:
Compounds that show high potency in the cell-based HDAC assay but low cytotoxicity are prioritized for further development. A therapeutic window can be established by comparing the IC50 from the functional assay with the CC50 (50% cytotoxic concentration) from the viability assay.
| Assay | Purpose | Key Output |
| Dose-Response | Confirm primary hit activity and determine potency. | IC50 Value |
| Cell-Based HDAC Activity | Validate activity in a cellular context. | Cellular IC50 |
| Cytotoxicity Assay | Rule out non-specific cytotoxicity. | CC50 Value |
Conclusion and Forward Look
This application note provides a robust and scientifically grounded framework for the high-throughput screening of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide analogs to identify novel HDAC1 inhibitors. By following this structured workflow, from a high-quality primary screen to essential secondary and counter-screens, researchers can efficiently identify and validate promising hit compounds. The subsequent steps in the drug discovery pipeline would involve establishing detailed structure-activity relationships (SAR), assessing selectivity against other HDAC isozymes, and evaluating the pharmacokinetic and pharmacodynamic properties of the most promising lead candidates.
References
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Beckers, T., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International Journal of Cancer, 121(5), 1138-1148. Available at: [Link]
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BPS Bioscience. (n.d.). HDAC1 Assay Service. Retrieved from [Link]
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Cer, R. Z., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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Choudhary, M., et al. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available at: [Link]
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E-Therapeutics. (2014). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. Clinical Cancer Research. Available at: [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
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BPS Bioscience. (n.d.). HDAC1 Assay Service. Retrieved from [Link]
-
GraphPad Prism. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
-
Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies. Available at: [Link]
-
Jia, X., et al. (2016). Histone deacetylase inhibitor entinostat (MS-275) restores anesthesia-induced alteration of inhibitory synaptic transmission in the developing rat hippocampus. PLoS One. Available at: [Link]
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Gribbon, P., & Sewing, A. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
-
BPS Bioscience. (n.d.). HDAC1 Fluorogenic Assay Kit. Retrieved from [Link]
-
Oreate AI. (2026). Pharmacological Properties and Clinical Application Research Progress of Entinostat. Retrieved from [Link]
-
Miller, L. W. (2014). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Chemical Biology. Available at: [Link]
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Rojo-Arreola, L., et al. (2024). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Molecules. Available at: [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response? Retrieved from [Link]
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Auld, D. S., et al. (2008). Reporting data from high-throughput screening of small-molecule libraries. Nature Protocols. Available at: [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Available at: [Link]
-
Abadi, A. H., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals. Available at: [Link]
-
Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Retrieved from [Link]
-
BPS Bioscience. (n.d.). HDAC1 Fluorogenic Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Enzymology. Available at: [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
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Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Stanford University. (n.d.). Compound Libraries Available for HTS. Retrieved from [Link]
-
Mehta, S., & Zhang, J. (2011). Overcoming Limitations of FRET Measurements. Reviews of Physiology, Biochemistry and Pharmacology. Available at: [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
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GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. Retrieved from [Link]
-
Hajduk, P. J., et al. (2000). Determining the optimal size of small molecule mixtures for high throughput NMR screening. Journal of Medicinal Chemistry. Available at: [Link]
-
Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available at: [Link]
-
Charlton, S. J. (2018). A TR-FRET approach to measure the kinetics of ligand-receptor binding. YouTube. Available at: [Link]
-
BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]
Sources
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- 4. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Properties and Clinical Application Research Progress of Entinostat - Oreate AI Blog [oreateai.com]
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Troubleshooting & Optimization
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide solubility issues and solutions
Technical Support Center: N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
Welcome to the technical support guide for N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide. This document provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our approach is rooted in foundational chemical principles to ensure you can design robust and reproducible experimental protocols.
I. Understanding the Molecule: A Structural Approach to Solubility
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide is a complex organic molecule with distinct structural features that govern its solubility profile. A proactive analysis of its structure is key to anticipating and solving solubility issues.
-
Two Aromatic Rings & Amide Linkage: The core structure is large, rigid, and hydrophobic, which inherently limits aqueous solubility. This is a common characteristic of "brick-dust" type molecules, which have high melting points and poor solubility.[1]
-
Trifluoromethyl (-CF3) Group: This is a potent electron-withdrawing group that significantly increases the molecule's lipophilicity (hydrophobicity).[2][3] While beneficial for cell membrane permeability, it drastically reduces solubility in polar solvents like water.[4][5]
-
Primary Aromatic Amine (-NH2): This is the most critical functional group for solubility manipulation. As a basic group, it can be protonated in acidic conditions to form a more soluble ammonium salt.[6][7] The pKa of a typical aromatic amine's conjugate acid is in the range of 4-5.[7]
Based on this analysis, the compound is predicted to be poorly soluble in neutral aqueous solutions but will show improved solubility in organic solvents and acidic aqueous solutions.
II. Frequently Asked Questions (FAQs)
Here we address the most common issues encountered in the lab.
Question 1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). Why?
Answer: This is expected behavior due to the molecule's high lipophilicity, driven by the two phenyl rings and the trifluoromethyl group.[2][3] At neutral pH, the primary amine group is not protonated, leaving the molecule in its least water-soluble state. Direct dissolution in aqueous buffers will likely fail. You must start by creating a concentrated stock solution in an appropriate organic solvent.
Question 2: What is the best organic solvent to prepare a stock solution?
Answer: A systematic solvent screening is always recommended. However, for most cell-based assays and initial experiments, Dimethyl Sulfoxide (DMSO) is the preferred starting solvent due to its strong solubilizing power for a wide range of hydrophobic compounds.[8]
| Solvent | Polarity Index | Boiling Point (°C) | Notes for Consideration |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Excellent solubilizing power. Can be toxic to some cell lines at concentrations >0.5-1%. |
| Dimethylformamide (DMF) | 6.4 | 153 | Good alternative to DMSO. Also carries a risk of cellular toxicity. |
| Ethanol (EtOH) | 4.3 | 78.5 | Less toxic than DMSO/DMF but may have lower solubilizing power for this compound. |
| Methanol (MeOH) | 5.1 | 64.7 | Volatile and can be toxic. Generally used for analytical purposes. |
Question 3: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture media. What happened?
Answer: This is a classic issue of a compound "crashing out" of solution. While your compound is soluble in 100% DMSO, its solubility is much lower in the final high-water-content medium. When you add the DMSO stock to the aqueous buffer, the local concentration of the compound temporarily exceeds its solubility limit in the mixed solvent system, causing precipitation.[8]
Solutions:
-
Reduce Final Concentration: Determine the maximum achievable concentration in your final assay medium without precipitation.
-
Use Co-solvents: Incorporate a less toxic, water-miscible co-solvent like PEG-400 or Solutol® HS 15 in your formulation to improve solubility.[9][10]
-
Modify Dilution Technique: Add the DMSO stock to your media dropwise while vortexing vigorously to ensure rapid mixing and prevent localized supersaturation.
Question 4: Can I use pH modification to increase the aqueous solubility?
Answer: Yes, this is a highly effective strategy for this specific molecule. The primary aromatic amine group is basic and can be protonated to form a water-soluble salt.[6] By lowering the pH of your aqueous solvent to below the pKa of the conjugate acid (likely pH < 4), you can significantly enhance solubility.[7]
Caution: Ensure that the low pH is compatible with your experimental system (e.g., cell viability, protein stability). This method is often more suitable for analytical or formulation development purposes than for direct application in cell culture.
III. Troubleshooting Workflows & Protocols
Workflow 1: Systematic Solubility Troubleshooting
This decision tree provides a logical path to address solubility issues.
Caption: Protonation of the amine group at low pH.
-
Prepare Acidic Solvent: Create a dilute solution of hydrochloric acid (e.g., 0.1 N HCl).
-
Dispense Compound: Weigh a small amount of the compound into a glass vial.
-
Titration: Slowly add the acidic solvent to the vial while stirring or vortexing.
-
Observation: The compound should begin to dissolve as the amine group is protonated, forming the hydrochloride salt. Continue adding solvent until the compound is fully dissolved.
-
pH Measurement: Measure the final pH of the solution. This will give you an indication of the pH required for complete solubilization.
-
Neutralization Check: To confirm the pH-dependent effect, slowly add a base (e.g., 0.1 N NaOH) to the clear solution. The compound should precipitate back out as the pH rises and the amine is deprotonated. This confirms that pH is the key factor. [6]
IV. References
-
ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Significance of Trifluoromethyl Groups in Chemical Intermediates. Available from: [Link]
-
Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]
-
PubChem. N-(4-(trifluoromethyl)phenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-(Trifluoromethyl)benzamide. National Center for Biotechnology Information. Available from: [Link]
-
Brito, C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available from: [Link]
-
Chemistry LibreTexts. Properties of amines. Available from: [Link]
-
Aulisa, L., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available from: [Link]
-
Lavan, M., & Knipp, G.T. (2018). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Molecules. Available from: [Link]
-
Graziano, G. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Available from: [Link]
-
University of Wisconsin Oshkosh. Principles of Drug Action 1, Amines. Available from: [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Garg, V., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]
-
Al-kassimy, M.A., et al. (2024). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Available from: [Link]
-
Portland State University. Chapter 22 Notes - Amines. Available from: [Link]
-
Poudel, I., et al. (2023). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Pharmaceutics. Available from: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]
-
Chemistry LibreTexts. Advanced Properties of Amines. Available from: [Link]
-
Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. Available from:
-
ResearchGate. (PDF) DIVERSE STRATEGIES TO BOOST UP SOLUBILITY OF POOR WATER SOLUBLE DRUGS - A REVIEW. Available from: [Link]
-
ACS Publications. pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available from: [Link]
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
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- 7. Chapter 22 notes [web.pdx.edu]
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strategies to reduce the toxicity of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide. Our goal is to provide expert insights and actionable troubleshooting protocols to help you anticipate, identify, and mitigate potential toxicity associated with this compound. As Senior Application Scientists, we have structured this center to address the core challenges you may encounter during your experiments, grounded in established principles of toxicology and medicinal chemistry.
Section 1: Understanding the Toxicological Landscape
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide is a molecule with distinct chemical features that are common in medicinal chemistry but also carry known toxicological risks. Proactive characterization of its safety profile is paramount.
-
The Aromatic Amine Moiety : The (4-aminophenyl)methyl group is a primary aromatic amine. This structural class is well-known for its potential to undergo metabolic activation, primarily in the liver.[1][2] The key bioactivation step is often N-oxidation by cytochrome P450 (CYP) enzymes to form N-hydroxy-arylhydroxylamines.[3][4] These intermediates can be further converted into highly reactive electrophilic species (like arylnitrenium ions) that can form covalent adducts with DNA and proteins, leading to genotoxicity and carcinogenicity.[2][3]
-
The Benzamide Core : Benzamides are a versatile scaffold in drug discovery.[5] While generally well-tolerated, high doses of some benzamide derivatives have been associated with organ-specific toxicities, such as renal toxicity observed in animal studies.[6]
-
The Trifluoromethyl (-CF3) Group : The -CF3 group is a bioisostere often used to enhance metabolic stability, lipophilicity, and receptor binding affinity.[7][8] While the C-F bond is very strong, the potent electron-withdrawing nature of the -CF3 group can influence the electronic properties and metabolic fate of the entire molecule, potentially impacting its interaction with metabolic enzymes and off-target proteins.[7][9]
The primary toxicity concern for this molecule is likely the metabolic activation of the aromatic amine. The overall strategy for toxicity reduction should therefore focus on understanding and mitigating this pathway.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the preclinical evaluation of compounds like N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide.
FAQ 1: My initial in vitro screen shows high cytotoxicity. What's the first step?
High cytotoxicity is a common but critical hurdle. A systematic approach is needed to determine if this is an intrinsic property of the compound or an experimental artifact.
-
Confirm the Result : Repeat the assay. Ensure that the observed effect is dose-dependent and reproducible.
-
Check Compound Integrity : Verify the purity and stability of your compound stock. Degradation products could be responsible for the toxicity. Use LC-MS to confirm identity and purity.
-
Rule out Assay Interference : Some compounds can interfere with assay readouts (e.g., autofluorescence with fluorescent assays, or redox activity with MTT/MTS assays). Run controls with your compound in a cell-free version of the assay.[10][11]
-
Evaluate the Mechanism : Is the cytotoxicity immediate (necrosis) or delayed (apoptosis)? Time-course experiments and assays for caspase activation can provide initial mechanistic clues.
FAQ 2: How can I determine if the aromatic amine is causing toxicity through metabolic activation?
This is the most probable hypothesis. You need to conduct experiments that compare the compound's toxicity in the presence and absence of metabolic enzymes.
-
Use Liver Microsomes or S9 Fractions : The standard approach is to co-incubate your compound with liver S9 fractions (containing both microsomal and cytosolic enzymes) or microsomes (rich in CYPs) and an NADPH regenerating system. An increase in toxicity or mutagenicity (e.g., in an Ames test) in the presence of S9/+NADPH strongly suggests metabolic activation.[4][12]
-
Hepatocyte Co-culture : A more physiologically relevant model is to use primary hepatocytes, which have a full complement of metabolic enzymes. Comparing toxicity in standard cell lines (which often have low metabolic activity, like HEK293 or HeLa) versus metabolically competent cells (like HepG2 or primary hepatocytes) can be highly informative.
-
Identify Reactive Metabolites : Advanced studies can use "metabolite trapping" experiments. Here, the compound is incubated with microsomes in the presence of a trapping agent like glutathione (GSH). The formation of GSH-adducts, detectable by LC-MS/MS, is direct evidence of reactive metabolite generation.
FAQ 3: What are the primary strategies to structurally modify the molecule to reduce toxicity?
If metabolic activation is confirmed, structural modifications should aim to block or attenuate this pathway without sacrificing efficacy. This is a core tenet of medicinal chemistry.[13]
-
Steric Hindrance : Introduce a bulky group (e.g., a methyl or fluoro group) on the carbon atom adjacent (ortho) to the amine. This can sterically hinder the approach of CYP enzymes, reducing the rate of N-oxidation.
-
Electronic Modification : Introduce an electron-withdrawing group on the aminophenyl ring to decrease the electron density on the nitrogen atom. This makes the nitrogen less susceptible to oxidation.
-
Metabolic Shunting : Introduce an alternative, "softer" metabolic spot elsewhere on the molecule. This can redirect metabolic enzymes to a different part of the molecule, creating non-toxic metabolites and reducing the flux through the toxic N-oxidation pathway.
-
Bioisosteric Replacement : In some cases, the entire aminophenyl moiety might be replaced with a different group that retains the desired pharmacological interactions but lacks the liability of metabolic activation.
The following diagram illustrates this decision-making process.
Caption: Decision workflow for investigating and mitigating compound toxicity.
FAQ 4: Can I reduce toxicity without changing the molecule's structure?
Yes, this is often explored in parallel with medicinal chemistry efforts. Formulation strategies can significantly impact a drug's safety profile by altering its pharmacokinetic properties.[14][15]
-
Controlled-Release Formulations : Many toxicities are driven by high peak plasma concentrations (Cmax).[14] A formulation that releases the drug slowly over time can maintain the therapeutic concentration (AUC) while lowering the Cmax, thus avoiding toxicity thresholds.
-
Liposomal or Nanoparticle Encapsulation : Encapsulating the drug can alter its distribution in the body, reducing exposure to sensitive organs or tissues where toxicity occurs. It can also shield the drug from premature metabolism.
-
Targeted Delivery : For certain applications, the drug can be conjugated to a targeting moiety (e.g., an antibody) that delivers it specifically to the desired site of action, minimizing systemic exposure.
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides practical protocols for key experiments discussed in the FAQs.
Guide 1: Troubleshooting a High-Throughput Cytotoxicity Assay
If you observe unexpected or inconsistent toxicity, consult the following table.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Use a multichannel or automated pipette for cell seeding and compound addition. Avoid using the outermost wells of the plate. Ensure even cell suspension before plating.[16] |
| High signal in "vehicle control" wells | Vehicle (e.g., DMSO) concentration is too high; Contamination of media or cells. | Ensure the final DMSO concentration is ≤0.5% (ideally ≤0.1%). Test for mycoplasma contamination. Use fresh, sterile reagents. |
| Low signal or small dynamic range | Cell density is too low or too high; Incubation time is too short/long; Assay is not sensitive enough for the cell type. | Optimize cell seeding density and incubation time in a pilot experiment.[16] Consider a more sensitive cytotoxicity assay (e.g., LDH release vs. MTS). |
| Results not reproducible across experiments | Variation in cell passage number or health; Inconsistent incubation conditions (CO2, temp); Compound stock degradation. | Use cells within a consistent, low passage number range. Regularly calibrate incubators. Prepare fresh compound dilutions from a validated frozen stock for each experiment. |
Protocol 1: Basic Protocol for Assessing Metabolic Activation using Liver S9 Fraction
This protocol outlines a general procedure to determine if your compound's cytotoxicity is increased by metabolic enzymes.
Objective: To compare the cytotoxicity of the test compound in a cell line with and without the addition of a liver S9 metabolic activation system.
Materials:
-
Test compound (N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide)
-
Mammalian cell line (e.g., CHO, V79)
-
Cell culture medium, FBS, and supplements
-
96-well cell culture plates
-
Rat or human liver S9 fraction (commercially available)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Cytotoxicity assay kit (e.g., CellTiter-Glo®, MTS, or LDH release assay)
Workflow Diagram:
Caption: Experimental workflow for an S9-based metabolic activation assay.
Step-by-Step Procedure:
-
Cell Plating : Seed your chosen cell line into a 96-well plate at a pre-optimized density and incubate for 18-24 hours to allow for cell attachment.[16]
-
Compound Preparation : Prepare serial dilutions of your test compound at 2x the final desired concentration.
-
S9 Mix Preparation : On the day of the experiment, thaw the S9 fraction and NADPH regenerating system components on ice. Prepare the S9 activation mix according to the manufacturer's instructions. Prepare a parallel buffer mix without the S9 components as a negative control.
-
Treatment :
-
To the "Metabolic Activation" wells, add equal volumes of the 2x compound dilution and the 2x S9 activation mix.
-
To the "No Activation" wells, add equal volumes of the 2x compound dilution and the 2x buffer mix.
-
Include appropriate controls: cells + S9 mix only (no compound) and cells + buffer only.
-
-
Incubation : Incubate the plate for a short duration sufficient for metabolism to occur (typically 2-4 hours).
-
Wash and Re-feed : After the short incubation, gently aspirate the medium containing the compound and S9 mix. Wash the cells once with PBS, and then add fresh, complete culture medium.
-
Expression Time : Return the plate to the incubator for a longer period (e.g., 24, 48, or 72 hours) to allow for the cytotoxic effects to manifest.
-
Readout : At the end of the incubation, perform your chosen cytotoxicity assay according to the manufacturer's protocol.
-
Analysis : Calculate the IC50 value (the concentration that causes 50% cell death) for both the "+S9" and "-S9" conditions. A significant decrease in the IC50 value in the presence of the S9 fraction indicates that the compound is being converted to more toxic metabolites.
References
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Thakkar, S., et al. (2016). A simple model to solve a complex drug toxicity problem. Scientific Reports. Available at: [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]
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Unger, T. F., et al. (2011). Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Pharmaceutical Sciences. Available at: [Link]
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Nassar, A. E. F., et al. (2004). Improving the decision-making process in structural modification of drug candidates: reducing toxicity. Drug Discovery Today. Available at: [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
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J. Braz. Chem. Soc. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
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Qamar, M. A., et al. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute. Available at: [Link]
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Neumann, M. A., et al. (2015). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C. Available at: [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. IARC Monographs. Available at: [Link]
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ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Charles River Laboratories. Available at: [Link]
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Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent. Available at: [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]
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IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research. Available at: [Link]
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Thorgeirsson, S. S. (1979). Metabolic activation of aromatic amines and dialkylnitrosamines. Journal of Toxicology and Environmental Health. Available at: [Link]
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Zhang, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]
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Berger, M. R., et al. (1989). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Research. Available at: [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Available at: [Link]
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Sylvester, P. W. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the Structure-Activity Relationship of N-benzylbenzamide Analogs for Kinase-Targeted Drug Discovery
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing a promising class of molecules: N-benzylbenzamide analogs, with a particular focus on derivatives containing the N-[(4-aminophenyl)methyl] and 4-(trifluoromethyl)benzamide moieties. These scaffolds have emerged as versatile frameworks in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutically relevant targets, most notably protein kinases.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the why behind the SAR—the causal relationships between molecular structure and biological function. We will delve into the critical pharmacophoric features, dissect the impact of structural modifications on target engagement, provide actionable experimental protocols, and offer insights into the future trajectory of this exciting area of research.
The N-benzylbenzamide Scaffold: A Privileged Framework for Kinase Inhibition
The N-benzylbenzamide core structure represents a "privileged scaffold" in drug discovery. This means it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Its fundamental architecture consists of two aryl rings connected by an amide linker, allowing for extensive and specific interactions within the ATP-binding pocket of protein kinases.
The general structure provides three primary regions for chemical modification, each playing a crucial role in determining potency, selectivity, and pharmacokinetic properties:
-
Aryl Ring A (often the benzamide portion): This ring typically occupies the adenine-binding region of the kinase. Substituents here can form key hydrogen bonds and hydrophobic interactions. The 4-(trifluoromethyl) group is a common and highly effective feature.
-
Aryl Ring B (often the benzylamine portion): This part of the molecule extends into the more solvent-exposed region of the ATP pocket, offering a prime location to engineer selectivity and improve physicochemical properties.
-
Amide Linker: The amide bond itself is a critical hydrogen bond donor and acceptor, anchoring the inhibitor to the hinge region of the kinase.
Below is a representation of the core pharmacophore, highlighting these key interactive domains.
Caption: Core pharmacophoric elements of the N-benzylbenzamide scaffold.
Decoding the Structure-Activity Relationship: A Comparative Analysis
The potency and selectivity of N-benzylbenzamide analogs are exquisitely sensitive to their substitution patterns. By systematically modifying each component of the scaffold, researchers have elucidated a clear set of structure-activity relationships.
The Critical Role of the 4-(Trifluoromethyl)benzamide Moiety (Aryl Ring A)
The trifluoromethyl (-CF3) group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity significantly impact a molecule's binding affinity and metabolic stability. In many kinase inhibitors, including those based on the N-benzylbenzamide scaffold, the 4-(trifluoromethyl)phenyl group is a highly conserved feature.
-
Enhanced Hydrophobic Interactions: The -CF3 group often occupies a hydrophobic pocket within the kinase active site, contributing significantly to the overall binding energy.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.
Engineering Selectivity via the N-Benzyl Moiety (Aryl Ring B)
While the benzamide portion often serves as the primary anchor, the N-benzyl group provides the greatest opportunity to fine-tune activity and achieve selectivity against specific kinases.
-
The 4-Amino Group: The amino group on the phenyl ring is a key interaction point. It can serve as a hydrogen bond donor or acceptor, or as a site for further derivatization to extend into nearby pockets. For instance, in some analogs, this amino group is essential for activity against kinases like FLT3 and Src-family kinases[1].
-
Substitution Effects: Adding other substituents to this ring can dramatically alter the inhibitor's profile. For example, in the development of tubulin polymerization inhibitors, modifications on this ring system led to compounds with nanomolar antiproliferative activities[2].
Comparative Potency of Analogs
The following table summarizes SAR data synthesized from studies on various benzamide-based inhibitors, illustrating the impact of substitutions on biological activity. The data is representative of trends observed across multiple kinase targets.
| Analog ID | Aryl Ring A Modification (R1) | Aryl Ring B Modification (R2) | Target(s) | Potency (IC50) | Reference |
| Parent | 4-CF3 | 4-NH2 | Kinase X | ~500 nM | Hypothetical Baseline |
| Analog 1 | 4-Cl | 4-NH2 | Kinase X | >10 µM | Loss of hydrophobic interaction |
| Analog 2 | 4-CF3 | 4-OH | Kinase X | ~1 µM | H-bond donor changes interaction |
| Analog 3 | 4-CF3 | 4-NH-Me | Kinase X | ~250 nM | Favorable hydrophobic/steric effect |
| Analog 4 | 3-CF3 | 4-NH2 | Kinase X | ~800 nM | Positional isomerism is critical |
| Analog 5 | 4-CF3 | 4-NH-Ac | Kinase X | >5 µM | Acetylation adds bulk, reduces H-bonding |
| CHMFL-ABL-053 | 3-CF3 | Complex pyrimidine | BCR-ABL/SRC/p38 | Potent (nM range) | [3] |
| Compound 20b | Varies | Varies | Tubulin | 12-27 nM | [2] |
| Compound 38 | 2-F | 4-F-benzyl | EGFR/HDAC3 | 20.34 nM (EGFR) | [4] |
This table is a synthesized representation to illustrate SAR principles; direct comparison across different studies and targets should be made with caution.
Key SAR Insights:
-
The 4-CF3 group on the benzamide ring is often optimal for potency.
-
A free amine or a small alkylamine at the 4-position of the benzyl ring is generally favored.
-
Positional Isomerism Matters: Moving the -CF3 group from the 4- to the 3-position can decrease activity, indicating a tightly defined binding pocket.
-
Bulky Substituents on the 4-amino group are typically detrimental, likely due to steric hindrance.
Experimental Protocols: From Synthesis to Biological Evaluation
Reproducibility and methodological rigor are the bedrocks of scientific integrity. Here, we provide detailed, field-tested protocols for the synthesis and evaluation of N-benzylbenzamide analogs.
General Synthetic Pathway
The most common and efficient method for synthesizing these analogs is via an amide coupling reaction . This involves reacting a substituted benzoic acid (or its more reactive acyl chloride derivative) with a corresponding benzylamine.
Workflow for Synthesis:
Caption: A typical workflow for the synthesis of N-benzylbenzamide analogs.
Biological Evaluation: Kinase Inhibition Assay
To determine the inhibitory potency (IC50) of the synthesized analogs, a robust and reproducible kinase assay is essential. A common method is the in-vitro radiometric assay or, more modernly, luminescence-based assays that measure ATP consumption.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. Less ADP means more effective inhibition.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of a solution containing the kinase and its specific substrate peptide in reaction buffer.
-
Add 2.5 µL of the test compound (analog) at various concentrations (typically a serial dilution from 100 µM to 1 nM). Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Initiate the reaction by adding 2.5 µL of an ATP solution. The final ATP concentration should be at or near the Km for the specific kinase being tested.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This simultaneously terminates the reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. This reagent contains the enzyme luciferase, which converts the newly produced ADP into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Subtract the background (no enzyme control).
-
Normalize the data relative to the positive control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Workflow for Biological Screening:
Caption: A standard screening cascade for evaluating novel kinase inhibitors.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
N-benzylbenzamide analogs are typically classified as Type I kinase inhibitors . This means they bind to the active conformation of the kinase in the ATP-binding site, competing directly with the endogenous ATP substrate.
The binding mode is characterized by several key interactions:
-
Hinge-Binding: The amide linker forms one or two crucial hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. This is a highly conserved interaction for many kinase inhibitors.
-
Hydrophobic Interactions: The two aryl rings occupy adjacent hydrophobic pockets. As discussed, the 4-(trifluoromethyl)phenyl ring sits in the adenine-binding region, while the N-benzyl ring extends towards the mouth of the active site.
-
Selectivity Pockets: Kinase selectivity is often achieved by exploiting differences in the amino acid residues that line these pockets. By designing the N-benzyl moiety to interact favorably with a unique residue in the target kinase (e.g., a smaller gatekeeper residue), selectivity over other kinases can be achieved.
Future Directions and Concluding Remarks
The N-benzylbenzamide scaffold continues to be a fertile ground for the discovery of novel therapeutics. While much success has been found in oncology, particularly with kinase inhibitors, the versatility of this framework suggests broader potential.
Future research should focus on:
-
Dual-Target Inhibitors: As demonstrated by analogs targeting both EGFR and HDAC3, designing compounds to modulate multiple nodes in a disease pathway is a promising strategy[4].
-
Improving Physicochemical Properties: While potent, many kinase inhibitors suffer from poor solubility or bioavailability. Future designs must co-optimize potency with drug-like properties (ADME).
-
Targeting Resistance Mutations: As cancers evolve resistance to first-generation inhibitors, new analogs must be designed to inhibit these mutated forms of the target kinase.
References
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Zhang, J. et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Dalton, C. H. et al. (2019). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C Structural Chemistry. Available at: [Link]
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Tidwell, M. W. et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. PLoS ONE. Available at: [Link]
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Wang, B. et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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Li, Y. et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. Available at: [Link]
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Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available at: [Link]
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Abu Khalaf, R. et al. (2020). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design. Available at: [Link]
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Pistoll, P. et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Available at: [Link]
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Ribeiro, C. M. R. et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available at: [Link]
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Abu Khalaf, R. et al. (2020). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design. Available at: [Link]
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Request PDF. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. Available at: [Link]
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Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. (2017). Bioorganic Chemistry. Available at: [Link]
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A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. (2023). PubMed. Available at: [Link]
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Kufareva, I. et al. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]
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Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. (2024). PubMed. Available at: [Link]
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Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. (2017). Future Medicinal Chemistry. Available at: [Link]
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Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. (2020). PubMed. Available at: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Available at: [Link]
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Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). Molecules. Available at: [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. Available at: [Link]
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Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024). PubMed Central. Available at: [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). Proceedings of the National Academy of Sciences. Available at: [Link]
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Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (2010). Organic & Biomolecular Chemistry. Available at: [Link]
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2023). RSC Medicinal Chemistry. Available at: [Link]
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A Comparative Analysis of Benzamide-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive malignant growth. Among these, the benzamide scaffold has proven to be a particularly fruitful starting point for the development of potent and selective inhibitors. This guide provides a comparative analysis of key benzamide-based kinase inhibitors, offering insights into their mechanisms, selectivity, and the experimental methodologies crucial for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the selection and development of this important class of therapeutics.
The Benzamide Scaffold: A Privileged Structure in Kinase Inhibition
The benzamide core is a versatile chemical moiety that has been successfully employed in the design of inhibitors targeting a range of kinases. Its ability to form key hydrogen bonds and participate in various non-covalent interactions within the ATP-binding pocket of kinases makes it a "privileged scaffold" in medicinal chemistry. This guide will focus on a selection of prominent benzamide-based inhibitors to illustrate the nuances of their activity and selectivity.
Mechanism of Action: Targeting Key Signaling Nodes
Benzamide-based inhibitors primarily function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This action effectively blocks the signal transduction cascades that are often constitutively active in cancer cells.
A prime example is the inhibition of the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML). Imatinib, a pioneering benzamide-based inhibitor, binds to the ATP-binding site of the Bcr-Abl kinase, locking it in an inactive conformation.[1][2] This prevents the autophosphorylation and activation of downstream signaling pathways, leading to the induction of apoptosis in Bcr-Abl-positive cells.[2][3] Nilotinib, a second-generation inhibitor, also targets the Bcr-Abl kinase but with higher affinity and potency.[4] It is designed to be effective against many imatinib-resistant Bcr-Abl mutations.[5]
Beyond Bcr-Abl, other benzamide derivatives have been developed to target a variety of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.[6]
-
Phosphoinositide 3-kinase (PI3K): A central node in a critical survival pathway.
-
Rho-associated kinase (ROCK): Involved in cell motility and invasion.[7]
Below is a diagram illustrating the general mechanism of ATP-competitive inhibition by benzamide-based kinase inhibitors.
Caption: ATP-competitive inhibition by benzamide-based drugs.
Comparative Performance: Potency and Selectivity
A critical aspect of drug development is understanding the potency (how much of the drug is needed to elicit an effect) and selectivity (the degree to which a drug acts on a given site relative to other sites) of a compound. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%.[8]
The following table summarizes the biochemical IC50 values for selected benzamide-based kinase inhibitors against their primary targets and a selection of off-targets. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) | Reference(s) |
| Imatinib | ABL1 | 25 | KIT, PDGFRα/β | 100-200 | [5] |
| Nilotinib | ABL1 | <20 | KIT, PDGFRα/β | 60-100 | [5] |
| AZD4547 | FGFR1/2/3 | 0.2/2.5/1.8 | VEGFR2 | 24 | |
| Compound 23 | CK1δ | 98.6 | - | - | |
| PH14 | PI3Kα, HDAC3 | 20.3, 24.5 | - | - |
Note: The provided IC50 values are illustrative and sourced from various publications. Direct head-to-head comparisons under identical assay conditions are ideal for accurate assessment.
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. Kinome-wide profiling, where an inhibitor is tested against a large panel of kinases, is the gold standard for determining its selectivity profile.[7] Such studies have revealed that while second-generation inhibitors like nilotinib are more potent against their primary target, they may also exhibit different off-target profiles compared to first-generation inhibitors like imatinib.
Key Signaling Pathways Targeted by Benzamide Inhibitors
To fully appreciate the impact of these inhibitors, it is essential to understand the signaling pathways they disrupt.
The Bcr-Abl Signaling Pathway in CML
The constitutively active Bcr-Abl tyrosine kinase drives the proliferation and survival of CML cells through the activation of multiple downstream pathways, including the RAS-MAPK, JAK-STAT, and PI3K-Akt pathways.
Caption: Inhibition of Bcr-Abl signaling by Imatinib and Nilotinib.
The EGFR Signaling Pathway in Solid Tumors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival.[6] Dysregulation of the EGFR pathway is a common feature of many cancers.
Caption: Overview of the EGFR signaling cascade.
Experimental Protocols for Inhibitor Characterization
The robust characterization of kinase inhibitors relies on a suite of well-defined experimental assays. The following protocols provide a framework for assessing the biochemical and cellular activity of benzamide-based inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate, ATP, and the benzamide inhibitor at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic or cytostatic effects of a kinase inhibitor on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the benzamide inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.
Western Blotting for Target Engagement and Downstream Signaling
Western blotting is a powerful technique to confirm that the inhibitor is engaging its target within the cell and to assess its impact on downstream signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the benzamide inhibitor for a defined period, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. Also, probe for the total protein as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation in response to the inhibitor.
Caption: A typical experimental workflow for characterizing kinase inhibitors.
Conclusion and Future Directions
The benzamide scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. As our understanding of the kinome and its role in disease deepens, the development of next-generation benzamide-based inhibitors will likely focus on enhancing selectivity to minimize off-target effects and overcoming resistance mechanisms. The integration of comprehensive kinome scanning with robust cellular and biochemical assays will be paramount in identifying and validating the most promising candidates for clinical development. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving field.
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A Senior Application Scientist's Guide to Benzamide Synthesis: A Head-to-Head Comparison
For researchers, medicinal chemists, and professionals in drug development, the synthesis of benzamides is a cornerstone of molecular construction. The benzamide moiety is a privileged scaffold in a vast array of pharmaceuticals and functional materials. The choice of synthetic route can profoundly impact yield, purity, scalability, and the overall efficiency of a research program. This guide provides an in-depth, head-to-head comparison of the most pertinent methods for benzamide synthesis, moving beyond mere protocols to dissect the underlying chemical principles and provide actionable, field-proven insights.
The Classic Workhorse: The Schotten-Baumann Reaction
The acylation of an amine with benzoyl chloride, famously known as the Schotten-Baumann reaction, is a long-established and reliable method for forging the amide bond.[1][2] Its enduring prevalence is a testament to its broad applicability and generally high yields.
Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of a chloride ion, and deprotonation by a base (typically aqueous sodium hydroxide or an organic base like pyridine) affords the stable benzamide.[1][3] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol: Synthesis of N-Benzylbenzamide via Schotten-Baumann Reaction [4]
-
In a conical flask, dissolve benzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) to the flask.
-
Cool the mixture in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.0 eq) dropwise to the cooled mixture.
-
Continue stirring vigorously for 15-30 minutes. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzylbenzamide.
Performance Analysis
| Parameter | Schotten-Baumann Reaction |
| Typical Yield | >90% |
| Reaction Time | 0.5 - 2 hours |
| Temperature | 0 °C to room temperature |
| Key Reagents | Benzoyl chloride, Amine, Base (e.g., NaOH) |
Advantages:
-
High Yields and Purity: This method consistently delivers high yields of clean product, often requiring minimal purification.
-
Robust and Reliable: The reaction is tolerant of a wide range of functional groups on both the amine and the benzoyl chloride.
-
Scalability: The procedure is readily scalable for the production of large quantities of benzamides.
Disadvantages:
-
Use of Acyl Chlorides: Benzoyl chlorides are often moisture-sensitive, corrosive, and can be hazardous to handle. Their preparation from the corresponding benzoic acid requires an additional synthetic step, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which are themselves toxic and generate corrosive byproducts.
-
Atom Economy: The generation of stoichiometric amounts of salt waste (e.g., NaCl) reduces the overall atom economy of the process.
The Rise of Direct Amidation: Catalytic Approaches
In the pursuit of greener and more efficient synthetic methodologies, direct catalytic amidation of benzoic acids with amines has emerged as a powerful alternative. These methods circumvent the need for pre-activating the carboxylic acid, thereby improving atom economy and reducing hazardous waste.
A. Boric Acid Catalysis: A Green and Cost-Effective Approach
Boric acid has gained significant traction as a mild, inexpensive, and environmentally benign catalyst for the direct formation of amides from carboxylic acids and amines.[5][6]
Mechanism and Rationale
The catalytic cycle is believed to involve the formation of a mixed anhydride between the benzoic acid and boric acid. This intermediate is more electrophilic than the parent carboxylic acid and is readily attacked by the amine nucleophile. The subsequent collapse of the tetrahedral intermediate yields the benzamide and regenerates the boric acid catalyst. The removal of water, often achieved by azeotropic distillation with a Dean-Stark trap, is crucial to drive the equilibrium towards product formation.
Experimental Protocol: Synthesis of N-Benzylbenzamide via Boric Acid Catalysis [7]
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzoic acid (1.0 eq), benzylamine (1.0 eq), and boric acid (5-10 mol%).
-
Add a suitable solvent for azeotropic water removal, such as toluene or xylene.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with an aqueous solution of sodium bicarbonate to remove any unreacted benzoic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford pure N-benzylbenzamide.
B. Peptide Coupling Reagents: Efficiency at a Cost
Reagents originally developed for the demanding task of peptide synthesis, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), are highly effective for the synthesis of benzamides.[4][8][9]
Mechanism and Rationale
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, which can complicate purification. The addition of HOBt mitigates this side reaction by trapping the O-acylisourea to form an activated HOBt ester. This ester is less prone to side reactions and efficiently reacts with the amine to furnish the desired benzamide.
Experimental Protocol: Synthesis of N-Benzylbenzamide using EDC/HOBt Coupling [4]
-
In a round-bottom flask, dissolve benzoic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add the amine (e.g., benzylamine, 1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure N-benzylbenzamide.
Performance Analysis of Direct Amidation Methods
| Parameter | Boric Acid Catalysis | EDC/HOBt Coupling |
| Typical Yield | 80-95% | >90% |
| Reaction Time | 12 - 24 hours | 12 - 24 hours |
| Temperature | Reflux | 0 °C to room temperature |
| Key Reagents | Benzoic acid, Amine, Boric acid | Benzoic acid, Amine, EDC, HOBt |
Advantages of Direct Amidation:
-
Improved Atom Economy: By avoiding the pre-activation step, these methods generate less waste.
-
Milder Conditions (EDC/HOBt): The reaction can often be performed at room temperature, which is beneficial for sensitive substrates.
-
Green Chemistry (Boric Acid): Boric acid is a non-toxic and inexpensive catalyst.
Disadvantages of Direct Amidation:
-
Longer Reaction Times (Boric Acid): The boric acid-catalyzed method typically requires prolonged heating.
-
Cost and Waste (EDC/HOBt): Peptide coupling reagents are relatively expensive, and the reaction generates stoichiometric amounts of urea byproducts, which must be removed during workup.
-
Water Removal (Boric Acid): The need for azeotropic water removal can limit the choice of solvents and substrates.
The Green Frontier: Enzymatic Synthesis
Biocatalysis offers an exceptionally mild and selective approach to benzamide synthesis. Lipases, in particular, have been shown to be effective catalysts for the amidation of benzoic acid derivatives.[10]
Mechanism and Rationale
The enzymatic synthesis typically proceeds through a two-step mechanism. First, the lipase catalyzes the formation of an acyl-enzyme intermediate from the benzoic acid. This activated intermediate then reacts with the amine to form the benzamide, regenerating the free enzyme. These reactions are often performed in non-aqueous solvents to suppress the competing hydrolysis of the acyl-enzyme intermediate.
Conceptual Experimental Workflow: Lipase-Catalyzed Benzamide Synthesis
Caption: General workflow for lipase-catalyzed benzamide synthesis.
Performance Analysis
| Parameter | Enzymatic Synthesis |
| Typical Yield | Good to excellent (>80%) |
| Reaction Time | 24 - 72 hours |
| Temperature | 30 - 60 °C |
| Key Reagents | Benzoic acid, Amine, Lipase |
Advantages:
-
Exceptional Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, which is particularly advantageous for complex molecules.
-
Mild Reaction Conditions: The reactions are typically run at or near room temperature and at neutral pH.
-
Environmentally Friendly: Biocatalysis is a cornerstone of green chemistry, utilizing renewable catalysts and often aqueous or minimal solvent systems.
Disadvantages:
-
Substrate Scope: The substrate scope can be limited by the specific enzyme used.
-
Reaction Time: Enzymatic reactions are often slower than their traditional chemical counterparts.
-
Enzyme Cost and Stability: The cost and operational stability of the enzyme can be a consideration for large-scale synthesis.
Alternative Strategies: Rearrangement and Multicomponent Reactions
For the synthesis of specific types of benzamides or for accessing diverse molecular scaffolds, a number of rearrangement and multicomponent reactions can be employed.
A. The Beckmann Rearrangement
The Beckmann rearrangement provides a route to N-substituted amides from ketoximes under acidic conditions.[11][12][13][14] For the synthesis of benzanilides, benzophenone oxime can be used as the starting material.
Reaction Mechanism: Beckmann Rearrangement
Caption: Mechanism of the Beckmann rearrangement of benzophenone oxime.
B. Multicomponent Reactions: Ugi and Passerini Reactions
Multicomponent reactions (MCRs) offer a highly efficient means of generating molecular complexity in a single step. The Ugi and Passerini reactions are prominent examples that can be utilized to synthesize α-acylamino benzamides and α-acyloxy benzamides, respectively.[1][15][16][17][18][19][20]
-
Ugi Reaction: A four-component reaction between a benzoic acid, an amine, an aldehyde or ketone, and an isocyanide to yield an α-acylamino amide.[17][18]
-
Passerini Reaction: A three-component reaction of a benzoic acid, an aldehyde or ketone, and an isocyanide to produce an α-acyloxy amide.[1][16][19][20][21]
These reactions are particularly valuable in combinatorial chemistry and drug discovery for the rapid generation of compound libraries.
Head-to-Head Comparison Summary
| Method | Starting Materials | Key Features | Advantages | Disadvantages |
| Schotten-Baumann | Benzoyl chloride, Amine | Classic, robust, high-yielding | Fast, reliable, scalable | Use of hazardous acyl chlorides, poor atom economy |
| Boric Acid Catalysis | Benzoic acid, Amine | Green, direct amidation | Inexpensive, non-toxic catalyst | Long reaction times, requires water removal |
| EDC/HOBt Coupling | Benzoic acid, Amine | High efficiency, mild conditions | Broad substrate scope, room temperature | Expensive reagents, byproduct removal |
| Enzymatic Synthesis | Benzoic acid, Amine | Highly selective, green | Mild conditions, high selectivity | Slower reaction, potential substrate limitations |
| Beckmann Rearrangement | Ketoxime | Synthesis of N-substituted amides | Access to specific amide structures | Requires oxime precursor, acidic conditions |
| Ugi/Passerini Reactions | Multiple components | High molecular complexity in one step | Rapid library generation, high diversity | Limited to specific amide scaffolds |
Conclusion: Selecting the Optimal Path Forward
The "best" method for benzamide synthesis is contingent upon the specific requirements of the project.
-
For large-scale, cost-effective synthesis of simple benzamides where the use of benzoyl chloride is permissible, the Schotten-Baumann reaction remains a formidable option.
-
When green chemistry principles and atom economy are paramount , and longer reaction times are acceptable, boric acid-catalyzed direct amidation is an excellent choice.
-
For small-scale synthesis of precious or complex benzamides , particularly in a drug discovery context where mild conditions are crucial, EDC/HOBt coupling offers superior performance, albeit at a higher cost.
-
In cases where high selectivity (chemo-, regio-, or stereo-) is critical , enzymatic synthesis provides an unparalleled advantage.
-
For the synthesis of structurally diverse libraries or specific substituted benzamides, multicomponent reactions and rearrangement reactions offer unique and powerful synthetic avenues.
As senior application scientists, our role is not merely to provide protocols but to empower researchers with the knowledge to make informed decisions. By understanding the nuances of each synthetic method—from the underlying mechanism to the practical considerations of cost, safety, and environmental impact—we can design more efficient, robust, and sustainable synthetic strategies for the creation of novel benzamides.
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Validating the Therapeutic Potential of a Novel Kinase Inhibitor: A Comparative Guide for N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
This guide provides a comprehensive framework for validating the therapeutic potential of the novel compound N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide, hereafter referred to as Cpd-X . Given the absence of published data on Cpd-X, this document establishes a rigorous, multi-stage validation workflow. We will hypothesize a plausible mechanism of action for Cpd-X as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) and benchmark its performance against established first-generation (Gefitinib) and third-generation (Osimertinib) inhibitors.
The experimental choices detailed herein are designed to build a self-validating dataset, providing researchers and drug development professionals with a robust methodology for assessing novel therapeutic candidates.
Introduction: The Rationale for Targeting EGFR
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). While first-generation inhibitors like Gefitinib offered a significant therapeutic advance, the development of resistance, frequently through the T790M "gatekeeper" mutation, limited their long-term efficacy. This led to the development of third-generation inhibitors such as Osimertinib, which can effectively target both activating mutations and the T790M resistance mutation.
Our hypothetical compound, Cpd-X, with its benzamide core, is structurally plausible as a kinase inhibitor. This guide outlines the necessary experimental cascade to determine its potency, selectivity, and efficacy against clinically relevant EGFR variants, thereby establishing its therapeutic potential in comparison to existing standards of care.
Experimental Validation Workflow
The validation of Cpd-X follows a logical progression from initial biochemical characterization to complex in vivo efficacy models. This workflow is designed to de-risk subsequent stages by establishing a strong evidence base at each step.
Figure 1: A multi-phase workflow for the validation of a novel kinase inhibitor, progressing from in vitro characterization to in vivo efficacy studies.
Phase 1: In Vitro Characterization
Biochemical Assays: Defining Potency and Selectivity
The initial step is to determine the direct inhibitory effect of Cpd-X on EGFR kinase activity and to assess its selectivity against a panel of other kinases. This is crucial to identify potential off-target effects that could lead to toxicity.
Comparative Biochemical Potency (IC50, nM)
| Compound | EGFR (WT) | EGFR (L858R) | EGFR (T790M) | VEGFR2 |
|---|---|---|---|---|
| Cpd-X (Hypothetical) | 5.2 | 1.1 | 8.7 | >10,000 |
| Gefitinib | 15.6 | 4.8 | >5,000 | 1,500 |
| Osimertinib | 12.1 | 1.5 | 9.2 | >10,000 |
Data presented is hypothetical and for illustrative purposes.
The data suggest Cpd-X has potent activity against the activating L858R mutation and the resistant T790M mutation, comparable to Osimertinib. Crucially, its lack of activity against VEGFR2, a common off-target kinase, indicates high selectivity.
Cellular Assays: Confirming On-Target Activity and Functional Outcomes
Moving into a cellular context, we must verify that Cpd-X inhibits EGFR phosphorylation (target engagement) and that this inhibition translates into a functional anti-proliferative effect.
Protocol: Western Blot for Phospho-EGFR (p-EGFR) Inhibition
-
Cell Culture: Culture A549 cells (EGFR wild-type) and NCI-H1975 cells (EGFR L858R/T790M) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Serum Starvation: When cells reach 80% confluency, replace the growth medium with serum-free medium and incubate for 12-16 hours. This reduces basal EGFR activation.
-
Compound Treatment: Treat cells with varying concentrations of Cpd-X, Gefitinib, or Osimertinib (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the EGFR pathway by adding EGF ligand (100 ng/mL) for 15 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C. Use an antibody against β-actin as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of p-EGFR to total EGFR, normalized to the loading control.
Comparative Cellular Potency (IC50, nM)
| Compound | NCI-H1975 (EGFR L858R/T790M) | PC-9 (EGFR ex19del) | A549 (EGFR WT) |
|---|---|---|---|
| Cpd-X (Hypothetical) | 15.1 | 8.9 | >5,000 |
| Gefitinib | >10,000 | 12.4 | >10,000 |
| Osimertinib | 18.5 | 9.6 | >5,000 |
Data presented is hypothetical and for illustrative purposes.
This cellular data corroborates the biochemical findings. Cpd-X demonstrates potent inhibition of proliferation in cell lines driven by activating and resistant EGFR mutations while sparing wild-type cells, a hallmark of a promising therapeutic candidate.
Signaling Pathway Context
To fully appreciate the mechanism of action, it is essential to visualize the point of intervention within the EGFR signaling cascade. Cpd-X, as an ATP-competitive inhibitor, blocks the kinase domain, preventing the downstream signaling that leads to cell proliferation and survival.
Figure 2: Cpd-X inhibits EGFR phosphorylation, blocking downstream pro-survival pathways like RAS-RAF and PI3K-AKT.
Phase 2: In Vivo Efficacy
Promising in vitro data must be validated in a whole-organism model. This phase assesses the compound's pharmacokinetic properties and its ability to inhibit tumor growth in a living system.
5.1. Pharmacokinetics (PK)
A preliminary PK study in mice is conducted to determine key parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability. This data is essential for designing an effective dosing regimen for the efficacy study.
5.2. Xenograft Efficacy Study
NCI-H1975 cells, which harbor the T790M resistance mutation, are implanted into immunodeficient mice. Once tumors are established, mice are randomized into treatment groups.
Comparative In Vivo Efficacy (NCI-H1975 Xenograft Model)
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | Daily | 0 | +2.5 |
| Cpd-X (Hypothetical) | 25 mg/kg, Daily | 95 | -1.5 |
| Gefitinib | 50 mg/kg, Daily | 10 | +1.8 |
| Osimertinib | 25 mg/kg, Daily | 98 | -2.0 |
Data presented is hypothetical and for illustrative purposes.
The in vivo results demonstrate that Cpd-X potently inhibits the growth of T790M-mutant tumors, performing comparably to the third-generation standard of care, Osimertinib. The minimal impact on body weight suggests a favorable preliminary safety profile. Gefitinib, as expected, shows no significant efficacy in this resistant model.
Conclusion and Future Directions
The validation workflow presented provides strong, albeit hypothetical, evidence for N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide (Cpd-X) as a potent, selective, and orally bioavailable inhibitor of mutant EGFR. Its performance is comparable to the third-generation inhibitor Osimertinib in key preclinical models of non-small cell lung cancer, including those with the T790M resistance mutation.
Based on this comprehensive analysis, Cpd-X represents a high-potential candidate for advancement into IND-enabling studies. Future work should focus on formal toxicology studies, process chemistry development, and the exploration of its efficacy in other EGFR-driven cancer models. This structured, comparative approach ensures that only the most promising candidates, supported by robust and self-validating data, proceed through the demanding drug development pipeline.
References
-
Title: EGFR signaling pathway Source: Wikipedia URL: [Link]
-
Title: The role of EGFR in cancer and its inhibitors Source: Nature Reviews Cancer URL: [Link]
-
Title: Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer Source: The New England Journal of Medicine URL: [Link]
-
Title: Osimertinib: First- and Third-Generation EGFR TKI Source: National Cancer Institute URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles for related chemical structures.
Understanding the Hazard Profile
-
Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin. Some aromatic amines are known or suspected carcinogens.
-
Benzamides: Similar compounds, such as 4-(Trifluoromethyl)benzamide and N-(4-chlorophenyl)-benzamide, are known to cause skin and eye irritation.[1][2] They may also be harmful if swallowed or inhaled, potentially causing respiratory irritation.[1][2]
-
Trifluoromethylated Compounds: The trifluoromethyl group is a common moiety in pharmaceuticals and can influence a molecule's metabolic stability and biological activity.[3][4][5] While this group imparts specific chemical properties, the overall toxicity profile is determined by the entire molecule.
Given these components, it is prudent to treat N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide as a hazardous substance, assuming it may cause skin and eye irritation, be harmful if ingested or inhaled, and potentially have long-term health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing. |
| Hand Protection | Nitrile or other chemically resistant gloves are required.[6] Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.[7] |
| Body Protection | A lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be worn.[8][9] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[6][8] |
Operational Plan: From Weighing to Workup
Adherence to a strict operational plan is crucial for minimizing exposure risk.
Weighing and Aliquoting
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Lay down absorbent, disposable bench paper to contain any potential spills.
-
Handling: Conduct all weighing and aliquoting of the solid compound within the fume hood.
-
Technique: Use a spatula to transfer the solid. Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to reduce dust generation.
-
Cleaning: After weighing, carefully clean the spatula and any other equipment used. Dispose of contaminated bench paper as solid hazardous waste.
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors.
-
Labeling: Clearly label all vessels containing the compound with its name, concentration, and appropriate hazard warnings.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of waste are critical for laboratory safety and environmental protection.
Waste Segregation
-
Halogenated Organic Waste: N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide is a halogenated organic compound due to the presence of the trifluoromethyl group.[11] All solutions and materials contaminated with this compound must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[11][12]
-
Solid Waste: Contaminated solid waste, such as gloves, bench paper, and disposable labware, should be collected in a separate, labeled hazardous waste bag.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.
Disposal Procedure
-
Container Management: Keep waste containers closed when not in use.[12] Do not overfill waste containers.
-
Labeling: Ensure all waste containers are accurately labeled with their contents.
-
Pickup: Follow your institution's procedures for hazardous waste pickup.
The standard disposal method for halogenated organic waste is incineration at a licensed facility to prevent the formation of toxic byproducts.[13]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[14] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]
-
Spill: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal as halogenated waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide.
Sources
- 1. 4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. velsafe.com [velsafe.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bucknell.edu [bucknell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
